4-Bromo-2-fluorobenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHNLZXYPAULDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057822 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76283-09-5 | |
| Record name | 4-Bromo-2-fluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76283-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076283095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(bromomethyl)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-2-FLUOROBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z26XYC1JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical and chemical properties of 4-Bromo-2-fluorobenzyl bromide, a crucial reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds.
Core Physical and Chemical Data
This compound, with the CAS number 76283-09-5, is a disubstituted toluene derivative.[1] Its chemical structure incorporates a bromo and a fluoro substituent on the benzene ring, along with a bromomethyl group, making it a versatile building block in organic synthesis.
Summary of Physical Properties
The table below summarizes the key physical properties of this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C7H5Br2F | [1][2][3][4] |
| Molecular Weight | 267.92 g/mol | [1][2][5] |
| Appearance | White to light yellow or pale cream crystalline powder, crystals, or fused solid.[2][3][6] | [2][3][6] |
| Melting Point | 33-36 °C (lit.) | [2][5] |
| 33.0-39.0 °C | [3][6] | |
| Boiling Point | 126 °C at 19 mmHg | [2][7] |
| Density | 1.9094 g/mL at 25°C (estimate) | [2][7] |
| Solubility | Soluble in Methanol.[2] | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon).[2] | [2] |
Experimental Protocols for Property Determination
While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, standard laboratory procedures are employed for such characterizations. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity and is typically determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The melting range is reported.
Boiling Point Determination
The boiling point of a liquid at a specific pressure is a fundamental physical constant. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.
Methodology:
-
A sample of this compound is placed in a distillation flask.
-
The flask is connected to a distillation apparatus, including a condenser and a receiving flask.
-
A vacuum is applied to the system, and the pressure is stabilized at a known value (e.g., 19 mmHg).
-
The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that pressure.
Density Measurement
The density of a substance is its mass per unit volume. For a solid, this can be determined by various methods, including pycnometry.
Methodology:
-
The mass of a clean, dry pycnometer (a flask of known volume) is determined.
-
The pycnometer is filled with an inert liquid of known density in which the compound is insoluble, and the total mass is measured.
-
A known mass of this compound is added to the empty pycnometer.
-
The pycnometer containing the sample is then filled with the same inert liquid, and the total mass is determined.
-
The volume of the displaced liquid, and thus the volume of the sample, can be calculated, allowing for the determination of the sample's density.
Synthesis Pathway
This compound can be synthesized from 2-fluoro-4-bromotoluene. The following diagram illustrates the reaction pathway.
Caption: Synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[1] It is also toxic if swallowed.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 76283-09-5 [m.chemicalbook.com]
- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound 98 76283-09-5 [sigmaaldrich.com]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzyl bromide, a halogenated aromatic compound, is a versatile and highly reactive building block in modern organic synthesis. Its unique trifunctional structure—comprising a brominated and fluorinated benzene ring and a benzylic bromide—makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development.
Chemical Structure and Identification
This compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a bromomethyl group at the 1-position.
Systematic IUPAC Name: 4-bromo-1-(bromomethyl)-2-fluorobenzene[1]
Synonyms: 4,α-Dibromo-2-fluorotoluene
Structural Representation
Caption: Chemical structure of this compound.
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅Br₂F | [2] |
| Molecular Weight | 267.92 g/mol | [2] |
| CAS Number | 76283-09-5 | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 33-36 °C | |
| Boiling Point | 126 °C at 19 mmHg | [4] |
| InChI Key | XMHNLZXYPAULDF-UHFFFAOYSA-N | |
| SMILES | Fc1cc(Br)ccc1CBr |
Spectroscopic Data
The following tables detail the key spectroscopic data for the structural elucidation and characterization of this compound.
¹H-NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.51 - 7.41 | m | Aromatic CH |
| 7.09 | d (J = 9.0 Hz) | Aromatic CH |
| 6.99 | d (J = 8.2 Hz) | Aromatic CH |
| 4.34 | s | CH₂Br |
(Solvent: CDCl₃, Frequency: 300 MHz)[3]
¹³C-NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 161.4 (d, J=248 Hz) | C-F |
| 136.2 (d, J=4 Hz) | C-CH₂Br |
| 131.0 | C-H |
| 128.9 (d, J=4 Hz) | C-H |
| 117.5 (d, J=25 Hz) | C-H |
| 117.0 (d, J=9 Hz) | C-Br |
| 29.5 (d, J=5 Hz) | CH₂Br |
(Solvent and frequency not specified in the initial data)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1300-1150 | Medium | -CH₂- wag (adjacent to Br)[5] |
| ~1250 | Strong | C-F stretch |
| ~850-550 | Strong | C-Br stretch[5] |
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) and the M+2 and M+4 peaks should appear in an approximate ratio of 1:2:1.
| m/z | Interpretation |
| 266/268/270 | [M]⁺, molecular ion peak cluster |
| 187/189 | [M - Br]⁺, loss of a bromine atom |
| 108 | [M - Br - HBr]⁺, loss of a bromine atom and hydrogen bromide |
Synthesis
A common and efficient method for the synthesis of this compound is the radical bromination of 4-Bromo-2-fluorotoluene.
Experimental Protocol: Synthesis from 4-Bromo-2-fluorotoluene
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a solution of 4-bromo-2-fluorotoluene (1 g, 5.04 mmol) in carbon tetrachloride (10 mL), add N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol).
-
Heat the reaction mixture to reflux at 100 °C for 13 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the resulting solid (succinimide) by filtration.
-
Extract the filtrate with carbon tetrachloride and water.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound.
Yield: Approximately 89%.[3]
Reactivity and Applications
This compound is a valuable electrophile in a variety of organic transformations, primarily due to the reactivity of the benzylic bromide. The presence of the fluorine and bromine atoms on the aromatic ring also allows for subsequent cross-coupling reactions.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the 4-bromo-2-fluorobenzyl moiety into various molecules.
General Reaction Scheme:
Caption: General nucleophilic substitution reaction.
Role in Pharmaceutical Synthesis
This compound and its derivatives are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs).[6][7] The fluorinated and brominated phenyl ring is a common motif in many modern drugs, contributing to improved metabolic stability and binding affinity.
A prominent example is the synthesis of Enzalutamide , a nonsteroidal antiandrogen used in the treatment of prostate cancer. While many synthetic routes to Enzalutamide start from 4-bromo-2-fluorobenzoic acid, the reactivity of this compound is analogous and crucial for the formation of key C-N bonds in the synthesis of related structures.[8]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)
-
Skin Corrosion/Irritation (Category 1B)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Hazardous to the aquatic environment, long-term hazard (Category 3)
Recommended Personal Protective Equipment (PPE):
-
Eye and face protection (safety goggles and face shield)
-
Chemically resistant gloves
-
Protective clothing
-
Respiratory protection (use a NIOSH-approved respirator)
Conclusion
This compound is a pivotal chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with the potential for further functionalization of the aromatic ring, makes it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. This compound | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl bromide: Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluorobenzyl bromide is a key bifunctional reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive benzylic bromide for nucleophilic substitution and an aryl bromide suitable for cross-coupling reactions, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, detailed synthetic protocols, and significant applications of this compound, with a focus on its role in the synthesis of potential therapeutics targeting the M1 muscarinic acetylcholine receptor, a key target in neurodegenerative diseases such as Alzheimer's.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 267.92 g/mol [1] |
| Molecular Formula | C₇H₅Br₂F |
| Melting Point | 33-36 °C[1] |
| Boiling Point | 126 °C at 19 mmHg |
| Density | 1.9094 g/mL at 25 °C[1] |
| CAS Number | 76283-09-5[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the radical bromination of the corresponding toluene derivative. Below are two detailed experimental protocols for its preparation.
Experimental Protocol 1: Bromination of 2-Fluoro-4-bromotoluene
This method involves the free-radical bromination of 2-fluoro-4-bromotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
Materials:
-
2-Fluoro-4-bromotoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-bromotoluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.
Experimental Protocol 2: Multi-step Synthesis from p-Toluidine
A more extensive synthesis can be undertaken starting from p-toluidine, involving a series of transformations to introduce the desired substituents.
Workflow Diagram:
Caption: Multi-step synthesis of this compound.
Procedure Outline:
-
Nitration: p-Toluidine is first nitrated to introduce a nitro group onto the aromatic ring.
-
Diazotization and Bromination: The amino group is converted to a diazonium salt, which is then displaced by a bromide atom.
-
Reduction of Nitro Group: The nitro group is reduced to an amino group.
-
Diazotization and Fluorination (Schiemann reaction): The newly formed amino group is converted to a diazonium salt and then displaced by a fluoride atom.
-
Radical Bromination: The methyl group of the resulting 2-fluoro-4-bromotoluene is brominated as described in Protocol 2.1.
Applications in Drug Discovery: Synthesis of a Potential M1 Muscarinic Receptor Modulator
This compound is a valuable intermediate in the synthesis of biologically active molecules. One notable application is in the preparation of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione, a compound structurally related to known positive allosteric modulators of the M1 muscarinic acetylcholine receptor.[2] The M1 receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[3]
The synthesis involves a two-step process: a Suzuki coupling to introduce the pyrazole moiety, followed by an N-alkylation of isatin.
Experimental Protocol: Synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione
Step 1: Suzuki Coupling to form (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol
Materials:
-
4-Bromo-2-fluorobenzyl alcohol
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water or DMF)
Procedure:
-
In a reaction vessel, combine 4-bromo-2-fluorobenzyl alcohol (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol.
Step 2: Conversion to the Benzyl Bromide and N-Alkylation of Isatin
The intermediate alcohol is first converted to the corresponding benzyl bromide, which is then used to alkylate isatin.
Materials:
-
(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Isatin (1H-indole-2,3-dione)
-
Base (e.g., K₂CO₃ or NaH)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Bromination: React the alcohol from Step 1 with a brominating agent like PBr₃ or SOBr₂ in an appropriate solvent (e.g., dichloromethane) at low temperature to form (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl) bromide.
-
N-Alkylation: In a separate flask, dissolve isatin (1.0 eq) in an anhydrous solvent like DMF.
-
Add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq) and stir for 30 minutes.
-
Add the freshly prepared (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl) bromide (1.0-1.2 eq) to the isatin anion solution.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Relevance to M1 Muscarinic Acetylcholine Receptor Signaling
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive functions such as learning and memory. Its signaling cascade is a key area of interest in drug development for neurodegenerative disorders.
M1 Muscarinic Receptor Signaling Pathway:
Caption: Simplified M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Upon binding of acetylcholine, the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to various downstream cellular responses, including increased neuronal excitability. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the acetylcholine binding site and can enhance the receptor's response to acetylcholine, making them an attractive therapeutic strategy.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The ability to use this compound in the construction of M1 muscarinic acetylcholine receptor modulators highlights its importance in the ongoing search for effective treatments for neurodegenerative and psychiatric disorders. The detailed protocols and pathway information provided in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulators of M1 muscarinic receptors enhance acetylcholine efficacy and decrease locomotor activity and turning behaviors in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse [mdpi.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzyl bromide and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-fluorobenzyl bromide, a key intermediate in the development of pharmaceutical compounds. This document details the synthetic pathways for its immediate precursor, 4-Bromo-2-fluorotoluene, and the final conversion to this compound. Included are detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the free-radical bromination of its precursor, 4-Bromo-2-fluorotoluene. This reaction selectively targets the benzylic protons of the methyl group.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound from 4-Bromo-2-fluorotoluene is provided below.
Materials:
-
4-Bromo-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-fluorotoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the quantitative data for a typical synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-fluorotoluene | N/A |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | N/A |
| Solvent | Carbon tetrachloride (CCl₄) | N/A |
| Reaction Temperature | Reflux | N/A |
| Reaction Time | 13 hours | [1] |
| Yield | 89% | [1] |
| Purity | >98% (after purification) | [2] |
Logical Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Synthesis of the Precursor: 4-Bromo-2-fluorotoluene
The primary precursor, 4-Bromo-2-fluorotoluene, can be synthesized through various routes. A common method involves a multi-step synthesis starting from p-toluidine.
Synthetic Pathway from p-Toluidine
This synthetic route involves a series of reactions including nitration, diazotization, bromination, reduction, and a final diazotization followed by fluorination (Sandmeyer-type reaction).[3]
The overall transformation can be summarized as follows:
p-Toluidine → 3-Nitro-4-methylaniline → 2-Nitro-4-bromotoluene → 4-Bromo-2-aminotoluene → 4-Bromo-2-fluorotoluene
Experimental Protocols for Precursor Synthesis
Detailed experimental procedures for each step are outlined below.
Step 1: Nitration of p-Toluidine to 3-Nitro-4-methylaniline
-
Protocol: p-Toluidine is reacted with a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) at low temperatures.
-
Key Considerations: The temperature must be carefully controlled to prevent over-nitration and side reactions.
Step 2: Diazotization and Bromination to 2-Nitro-4-bromotoluene (Sandmeyer Reaction)
-
Protocol: The amino group of 3-Nitro-4-methylaniline is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., HBr). This is followed by the addition of a copper(I) bromide solution to replace the diazonium group with a bromine atom.[3]
-
Key Considerations: Diazonium salts are unstable and are typically prepared in situ at low temperatures (0-5 °C).
Step 3: Reduction of 2-Nitro-4-bromotoluene to 4-Bromo-2-aminotoluene
-
Protocol: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation.
-
Key Considerations: The choice of reducing agent can affect the yield and purity of the product.
Step 4: Diazotization and Fluorination to 4-Bromo-2-fluorotoluene (Balz-Schiemann Reaction)
-
Protocol: The amino group of 4-Bromo-2-aminotoluene is diazotized with sodium nitrite in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield 4-Bromo-2-fluorotoluene.
-
Key Considerations: This reaction is a variation of the Sandmeyer reaction and is a common method for introducing fluorine onto an aromatic ring.
Quantitative Data for Precursor Synthesis
The following table provides an overview of the reaction conditions and expected outcomes for the synthesis of 4-Bromo-2-fluorotoluene.
| Step | Starting Material | Key Reagents | Typical Conditions | Expected Product |
| 1. Nitration | p-Toluidine | HNO₃, H₂SO₄ | 0-10 °C | 3-Nitro-4-methylaniline |
| 2. Sandmeyer Reaction | 3-Nitro-4-methylaniline | NaNO₂, HBr, CuBr | 0-5 °C, then heat | 2-Nitro-4-bromotoluene |
| 3. Reduction | 2-Nitro-4-bromotoluene | SnCl₂/HCl or H₂/Pd-C | Varies | 4-Bromo-2-aminotoluene |
| 4. Balz-Schiemann Reaction | 4-Bromo-2-aminotoluene | NaNO₂, HBF₄ | 0-5 °C, then heat | 4-Bromo-2-fluorotoluene |
Signaling Pathway Diagram
The multi-step synthesis of 4-Bromo-2-fluorotoluene from p-toluidine is depicted in the following diagram.
Caption: Multi-step synthesis from p-Toluidine.
Safety Considerations
-
This compound is a lachrymator and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS) is a source of bromine and should be handled with care.
-
Carbon tetrachloride is a hazardous solvent and should be used with caution.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
This guide provides a foundational understanding of the synthesis of this compound and its precursors. Researchers are encouraged to consult the cited literature for further details and to perform thorough risk assessments before undertaking any experimental work.
References
A Technical Guide to 4-Bromo-1-(bromomethyl)-2-fluorobenzene: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 4-bromo-1-(bromomethyl)-2-fluorobenzene, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted cancer therapies.
Chemical Identity and Properties
4-Bromo-1-(bromomethyl)-2-fluorobenzene, with the IUPAC name 4-bromo-1-(bromomethyl)-2-fluorobenzene , is a substituted aromatic hydrocarbon. Its structure, featuring a reactive benzyl bromide group and a synthetically versatile aryl bromide, makes it a valuable precursor in the construction of complex molecular architectures.
| Property | Value | Reference(s) |
| IUPAC Name | 4-bromo-1-(bromomethyl)-2-fluorobenzene | [1] |
| Synonyms | 4-Bromo-2-fluorobenzyl bromide, 4,α-Dibromo-2-fluorotoluene | |
| CAS Number | 76283-09-5 | [2] |
| Molecular Formula | C₇H₅Br₂F | [1] |
| Molecular Weight | 267.92 g/mol | [2] |
| Appearance | White to light yellow crystal powder or low melting solid | [2] |
| Melting Point | 33-36 °C | [2] |
| Boiling Point | 126 °C (19 mmHg) | [2] |
| Density | 1.9094 g/mL (at 25°C) | [3] |
Synthesis of 4-Bromo-1-(bromomethyl)-2-fluorobenzene
The synthesis of 4-bromo-1-(bromomethyl)-2-fluorobenzene is typically achieved through the radical bromination of 2-fluoro-4-bromotoluene. This process often involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like benzoyl peroxide or AIBN, under photolytic or thermal conditions.
A general synthetic workflow is depicted below:
Caption: Synthetic workflow for 4-bromo-1-(bromomethyl)-2-fluorobenzene.
Applications in Drug Development: Synthesis of PARP Inhibitors
4-Bromo-1-(bromomethyl)-2-fluorobenzene is a key intermediate in the synthesis of several clinically important drugs, most notably poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies are effective in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[4] One prominent example is Talazoparib, a potent PARP inhibitor.[3]
Experimental Protocol: Synthesis of a Talazoparib Intermediate
The following is a representative experimental protocol for the alkylation of a phthalazinone core, a key step in the synthesis of Talazoparib, utilizing 4-bromo-1-(bromomethyl)-2-fluorobenzene.
Reaction: N-alkylation of (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one.
Materials:
-
(8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (1 equivalent)
-
4-Bromo-1-(bromomethyl)-2-fluorobenzene (1.1 - 1.5 equivalents)
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
Procedure:
-
To a solution of the phthalazinone core in the anhydrous solvent, add the base and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 4-bromo-1-(bromomethyl)-2-fluorobenzene in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-alkylated product.
Quantitative Data: Biological Activity of Resulting PARP Inhibitors
The compounds synthesized using 4-bromo-1-(bromomethyl)-2-fluorobenzene as a key building block have demonstrated potent inhibitory activity against PARP enzymes and significant anti-proliferative effects in cancer cell lines with BRCA mutations.
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Line (BRCA mutant) | Anti-proliferative IC₅₀ (nM) | Reference(s) |
| Talazoparib (BMN 673) | 0.57 | - | MX-1 | - | [3] |
| Rucaparib Analogue Y49 | 0.96 | 61.90 | MX-1 | Potent | [2] |
| Olaparib | 34 | - | - | - | [5] |
Role in Signaling Pathways: PARP Inhibition and Synthetic Lethality
PARP inhibitors, such as Talazoparib, function based on the principle of synthetic lethality. In cells with proficient homologous recombination repair (HRR), the inhibition of PARP-mediated single-strand break (SSB) repair is not lethal, as the resulting double-strand breaks (DSBs) can be repaired by HRR. However, in cancer cells with HRR deficiencies (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of unrepaired DSBs, ultimately resulting in cell death.
Caption: The signaling pathway of PARP inhibition leading to synthetic lethality.
Conclusion
4-Bromo-1-(bromomethyl)-2-fluorobenzene is a versatile and indispensable building block in the synthesis of complex pharmaceutical agents. Its application in the development of potent PARP inhibitors like Talazoparib highlights its significance in advancing targeted cancer therapies. The unique reactivity of this compound provides a robust platform for the creation of novel therapeutics, underscoring its importance for the scientific and drug development communities.
References
- 1. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-fluorobenzyl Bromide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-Bromo-2-fluorobenzyl bromide (CAS No: 76283-09-5).[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key spectral characteristics and provides detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 4-bromo-1-(bromomethyl)-2-fluorobenzene[3]
-
Molecular Formula: C₇H₅Br₂F[3]
-
Molecular Weight: 267.92 g/mol [3]
-
Appearance: Typically a solid with a melting point of 33-36 °C.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | Multiplet | 3H | Aromatic Protons |
| ~4.5 | Singlet | 2H | CH₂Br Protons |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, J ≈ 250 Hz) | C-F |
| ~135 - 120 | Aromatic C |
| ~118 (d, J ≈ 25 Hz) | Aromatic C |
| ~115 (d, J ≈ 20 Hz) | Aromatic C |
| ~30 | CH₂Br |
Note: The carbon attached to fluorine exhibits a characteristic doublet due to C-F coupling. Other aromatic carbons may also show smaller couplings to fluorine.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.[5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Employ a proton-decoupled pulse sequence.
-
A sufficient number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring and the alkyl halide functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 - 1450 | Strong | Aromatic C=C ring stretch |
| ~1250 - 1200 | Strong | C-F stretch |
| ~1200 - 1000 | Medium | In-plane C-H bending |
| ~900 - 700 | Strong | Out-of-plane C-H bending |
| ~700 - 600 | Strong | C-Br stretch (aromatic and benzylic) |
Note: The spectrum is typically acquired as a melt (liquid) or using an Attenuated Total Reflectance (ATR) technique.[3]
Experimental Protocol for IR Spectroscopy
The following protocol can be used to obtain the IR spectrum of this compound:
-
Instrumentation: An FT-IR spectrometer, such as a Bruker Tensor 27, is commonly used.[3]
-
Sample Preparation (ATR method):
-
Sample Preparation (Melt method):
-
Place a small amount of the solid sample between two polished salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[10]
-
Gently heat the plates to melt the sample, creating a thin liquid film.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty salt plates or ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
MS Spectral Data
The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion will be distinctive.
| m/z | Relative Intensity | Assignment |
| 266, 268, 270 | ~1:2:1 | [M]⁺, Molecular ion peak cluster (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 187, 189 | ~1:1 | [M - Br]⁺, Loss of a bromine atom |
| 108 | High | [M - Br - Br]⁺, Loss of both bromine atoms, resulting in [C₇H₅F]⁺ |
| 91 | Moderate | [C₇H₇]⁺, Tropylium ion (less likely due to fluorine substitution) |
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining the mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic system like GC-MS or LC-MS.[5]
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for this type of molecule and will induce fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound like this compound using the spectroscopic techniques discussed.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webassign.net [webassign.net]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
Solubility Profile of 4-Bromo-2-fluorobenzyl Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzyl bromide is a substituted aromatic halogen compound of interest in organic synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and relevant physical and chemical data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₂F | |
| Molecular Weight | 267.92 g/mol | |
| Appearance | White to light yellow crystal powder or low melting solid | [1] |
| Melting Point | 33-36 °C | [1][2] |
| Boiling Point | 126 °C at 19 mmHg | [2] |
| Density | 1.9094 g/mL at 25°C | [1] |
Solubility Data
| Solvent | Polarity Index | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |
| Methanol | 5.1 | Soluble | Data not available |
| Ethanol | 4.3 | Soluble | Data not available |
| Acetone | 5.1 | Soluble | Data not available |
| Dichloromethane | 3.1 | Soluble | Data not available |
| Chloroform | 4.1 | Soluble | Data not available |
| Ethyl Acetate | 4.4 | Soluble | Data not available |
| Toluene | 2.4 | Moderately Soluble | Data not available |
| Hexane | 0.1 | Sparingly Soluble | Data not available |
| Water | 10.2 | Insoluble | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This is a widely accepted technique for generating accurate solubility data.[3]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method (e.g., HPLC or GC).
-
Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of a solid in a liquid.
Conclusion
While quantitative solubility data for this compound is not widely published, this guide provides a framework for its use based on predicted solubility and established physicochemical properties. The detailed experimental protocol and workflow diagram offer a robust methodology for researchers to determine precise solubility values in various organic solvents, facilitating its application in organic synthesis and drug development. It is recommended that experimental verification of solubility be conducted for any specific application to ensure optimal conditions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives Using 4-Bromo-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic derivatives utilizing 4-Bromo-2-fluorobenzyl bromide as a key building block. This versatile reagent is valuable in medicinal chemistry for introducing the 4-bromo-2-fluorobenzyl moiety into various molecular scaffolds, a common strategy in the development of novel therapeutic agents, including kinase inhibitors.
Application Note 1: Synthesis of N-Aryl Indole-2,3-dione Derivatives
Introduction
1H-indole-2,3-dione (isatin) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. N-alkylation of the isatin core is a fundamental step in the structural diversification and modulation of its pharmacological profile. This protocol details the synthesis of 1-(4-Bromo-2-fluorobenzyl)-1H-indole-2,3-dione, a key intermediate for the development of novel bioactive molecules. The presence of the bromo- and fluoro-substituents on the benzyl ring offers opportunities for further functionalization, for example, through cross-coupling reactions.
Data Presentation
| Parameter | Value | Reference |
| Reactants | 1H-indole-2,3-dione, this compound, Sodium Hydride (NaH) | Adapted from analogous reactions |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Adapted from analogous reactions |
| Reaction Temperature | 0 °C to Room Temperature | Adapted from analogous reactions |
| Reaction Time | 4 hours | Adapted from analogous reactions |
| Yield | 80-90% (expected) | Based on analogous reactions |
Experimental Protocol: Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1H-indole-2,3-dione
Materials and Reagents:
-
1H-indole-2,3-dione (Isatin)
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Ice-water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1H-indole-2,3-dione (1.0 eq.).
-
Add anhydrous DMF to dissolve the isatin.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (1.3 eq.) portion-wise to the cooled solution.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.2 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes/EtOAc eluent).
-
Upon completion, carefully quench the reaction by the slow addition of ice-water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield 1-(4-Bromo-2-fluorobenzyl)-1H-indole-2,3-dione.
Visualization
Caption: Workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)-1H-indole-2,3-dione.
Application Note 2: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Multi-Target Kinase Inhibitors
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its structural similarity to the purine core of ATP. This allows for competitive binding to the ATP-binding site of various kinases. Misregulation of protein kinase activity is implicated in numerous diseases, including cancer. Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Dual inhibition of VEGFR and PDGFR signaling is an effective anti-cancer strategy.
This protocol describes the synthesis of a 7-(4-bromo-2-fluorobenzyl)pyrrolo[2,3-d]pyrimidine derivative, a potential dual inhibitor of VEGFR and PDGFR. The synthesis involves the N-alkylation of a pyrrolo[2,3-d]pyrimidine core with this compound.
Data Presentation
| Parameter | Value | Reference |
| Reactants | N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, this compound, Sodium Hydride (NaH) | Adapted from analogous reactions |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Adapted from analogous reactions |
| Reaction Temperature | Room Temperature | Adapted from analogous reactions |
| Reaction Time | 12 hours | Adapted from analogous reactions |
| Yield | 40-60% (expected) | Based on analogous reactions |
Experimental Protocol: Synthesis of 7-(4-Bromo-2-fluorobenzyl)-N⁴-(3-bromophenyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine
Materials and Reagents:
-
N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Carefully add Sodium Hydride (1.2 eq.) portion-wise to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.
Visualization
Caption: Inhibition of VEGFR/PDGFR signaling by the synthesized derivative.
Application Notes and Protocols: 4-Bromo-2-fluorobenzyl bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzyl bromide is a versatile, trifunctional building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive benzylic bromide for nucleophilic substitution, a bromine atom amenable to various cross-coupling reactions, and a fluorine atom that can modulate the physicochemical properties of target molecules, makes it a valuable precursor for the synthesis of complex chemical entities.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.
Key Applications
The strategic placement of the bromo, fluoro, and bromomethyl groups on the benzene ring allows for a diverse range of chemical transformations. These include:
-
Nucleophilic Substitution/Alkylation: The highly reactive benzylic bromide is an excellent electrophile for alkylation reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This is a common strategy for introducing the 4-bromo-2-fluorobenzyl moiety into a target molecule.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse substituents at the 4-position of the benzene ring. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.
-
Heck-Mizoroki Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Application in the Synthesis of PARP Inhibitors
This compound is a crucial building block in the synthesis of several PARP inhibitors, including the clinically approved drug Olaparib.[2][3][4] PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in certain cancer cells, leading to a concept known as synthetic lethality.[5][6][7]
PARP-1 Signaling Pathway and Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1][6][8] When DNA damage occurs, PARP-1 binds to the site of the SSB and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1][8][9] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[1][5] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. The inability to repair these DSBs through the defective HR pathway results in cell death.[5][6][7]
Figure 1: Simplified PARP-1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.
Experimental Protocols
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Protocol 1: N-Alkylation of Isatin
This protocol describes the synthesis of 1-(4-bromo-2-fluorobenzyl)indoline-2,3-dione, a potential intermediate for more complex molecules.
Materials:
-
Isatin (1H-indole-2,3-dione)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of isatin (1.0 eq) in anhydrous DMF at room temperature, add potassium carbonate (1.5 eq).
-
Stir the mixture for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |
| Isatin | 4-Fluorobenzyl bromide | NaH | DMF | 3 | 82 | [1] |
| Isatin | Various alkyl halides | K₂CO₃/Cs₂CO₃ | DMF/NMP | 0.05-0.1 | 50-96 | [10][11] |
| Isatin | Long chain alkyl bromides | K₂CO₃ | DMF | 48 | 76-80 |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a 4-bromo-2-fluorobenzyl derivative with an arylboronic acid.
Materials:
-
4-Bromo-2-fluorobenzyl derivative (e.g., from Protocol 1)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine the 4-bromo-2-fluorobenzyl derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 81 |
| Aryl Bromide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| Aryl Bromide | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 73 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Sonogashira Cross-Coupling
This protocol outlines a general method for the coupling of a 4-bromo-2-fluorobenzyl derivative with a terminal alkyne.
Materials:
-
4-Bromo-2-fluorobenzyl derivative
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-bromo-2-fluorobenzyl derivative (1.0 eq), palladium catalyst (2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent and the amine base (2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT-60 | 70-95 |
| Aryl Bromide | 1-Hexyne | Pd(PPh₃)₄/CuI | DIPA | DMF | RT | 80-90 |
Note: Yields are representative for Sonogashira couplings of aryl bromides and can vary.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N bond formation between a 4-bromo-2-fluorobenzyl derivative and an amine.
Materials:
-
4-Bromo-2-fluorobenzyl derivative
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the 4-bromo-2-fluorobenzyl derivative and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate.
-
Purify the crude product by column chromatography.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 100 | 85-95 |
| Aryl Bromide | Aniline | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
Note: Yields are representative for Buchwald-Hartwig aminations and are highly dependent on the specific substrates and ligand system used.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a wide range of transformations, including nucleophilic substitutions and various palladium-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful tool for the construction of complex molecules. Its application in the synthesis of important pharmaceuticals, such as PARP inhibitors, underscores its significance in drug discovery and development. The protocols and data presented in this document offer a foundation for researchers to effectively utilize this key intermediate in their synthetic endeavors.
References
- 1. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 6. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of PARP Inhibitors in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzyl bromide is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic bromide, which is highly susceptible to nucleophilic substitution (SN2) reactions, and a synthetically useful aryl bromide, amenable to various cross-coupling reactions. This dual reactivity allows for the sequential introduction of diverse functionalities, making it a valuable building block in the construction of complex molecular architectures and in the synthesis of pharmaceutical intermediates.
The presence of a fluorine atom at the ortho position and a bromine atom at the para position on the benzene ring electronically influences the reactivity of the benzylic bromide. These substituents can also impart desirable pharmacokinetic properties to the resulting molecules, such as enhanced metabolic stability and binding affinity. These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with common nucleophiles, including amines, thiols, and alkoxides, to facilitate its use in research and drug development.
Reaction Principle: Nucleophilic Substitution (SN2)
The primary mode of reaction for the benzylic bromide of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the bromide leaving group. This reaction results in the formation of a new carbon-nucleophile bond. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Caption: General mechanism for the SN2 reaction of this compound.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes the expected products and representative yields for the nucleophilic substitution reactions of this compound with various nucleophiles. The yields are based on literature reports for analogous reactions with similar benzyl bromides and should be considered as representative examples.
| Entry | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Azetidin-3-ol | 1-(4-Bromo-2-fluorobenzyl)azetidin-3-ol | Acetonitrile | K₂CO₃ | 60 | 12 | ~85 |
| 2 | 1-Methylpiperazine | 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine | Acetonitrile | K₂CO₃ | 80 | 12 | ~90 |
| 3 | Dimethylamine | (4-Bromo-2-fluorobenzyl)dimethylamine | Benzene | - | RT | 4 | ~95 |
| 4 | Sodium thiomethoxide | 4-Bromo-2-fluorobenzyl methyl sulfide | Methanol | - | RT | 2 | >90 |
| 5 | Sodium ethoxide | 4-Bromo-2-fluorobenzyl ethyl ether | Ethanol | - | RT | 3 | >90 |
Experimental Protocols
The following protocols provide detailed methodologies for key nucleophilic substitution reactions of this compound.
Protocol 1: Synthesis of 1-(4-Bromo-2-fluorobenzyl)azetidin-3-ol
This protocol describes the N-alkylation of azetidin-3-ol.
Materials:
-
This compound
-
Azetidin-3-ol hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Caption: Workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)azetidin-3-ol.
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (3.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.
Protocol 2: Synthesis of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperazine
This protocol details the reaction with a secondary amine, 1-methylpiperazine.
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add 1-methylpiperazine (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of (4-Bromo-2-fluorobenzyl)dimethylamine
This protocol describes the reaction with a primary amine, dimethylamine, based on an analogous reaction with 4-bromobenzyl bromide.
Materials:
-
This compound
-
Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Benzene (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 equivalent) in cold benzene.
-
Slowly add a solution of dimethylamine (2.0 equivalents) to the reaction mixture while maintaining a low temperature.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water to remove the dimethylamine hydrobromide salt.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Protocol 4: Synthesis of 4-Bromo-2-fluorobenzyl Thioethers and Ethers
This protocol provides a general framework for the reaction with thiolate and alkoxide nucleophiles.
Materials:
-
This compound
-
Sodium thiomethoxide or other desired thiol with a base (e.g., NaH)
-
Sodium ethoxide or other desired alcohol with a base (e.g., NaH)
-
Anhydrous methanol, ethanol, or another suitable solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Caption: Logical relationship for the synthesis of thioethers and ethers.
Procedure:
-
For Thioethers: To a solution of the desired thiol (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF), add a base such as sodium hydride (1.1 equivalents) at 0°C to generate the thiolate in situ. After stirring for 30 minutes, add a solution of this compound (1.0 equivalent) in the same solvent. Alternatively, use a pre-formed sodium thiolate salt (e.g., sodium thiomethoxide) in a solvent like methanol.
-
For Ethers: To a solution of the desired alcohol (as solvent or in a co-solvent) add a base such as sodium hydride (1.1 equivalents) to generate the alkoxide. After stirring, add this compound (1.0 equivalent). Alternatively, use a pre-formed sodium alkoxide (e.g., sodium ethoxide) in the corresponding alcohol as the solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of a wide array of functionalized molecules. The protocols provided herein offer a foundation for its application in nucleophilic substitution reactions, enabling the introduction of various nitrogen, sulfur, and oxygen-containing moieties. These reactions are generally high-yielding and proceed under mild conditions, making this reagent a cornerstone for the development of novel compounds in the pharmaceutical and chemical industries. Researchers are encouraged to optimize the provided conditions for their specific substrates and desired outcomes.
Application Notes and Protocols: The Use of 4-Bromo-2-fluorobenzyl bromide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2-fluorobenzyl bromide, a key building block in the synthesis of pharmaceutical intermediates. Its unique structure allows for versatile synthetic transformations, making it a valuable reagent in the development of novel therapeutics, particularly kinase inhibitors.
Application Note 1: Synthesis of a Key Intermediate for MEK Inhibitors
This compound is a critical starting material for the synthesis of potent and selective MEK inhibitors, a class of targeted cancer therapeutics. The 4-bromo-2-fluorobenzyl moiety is a common feature in several MEK inhibitors, where it plays a crucial role in binding to the target protein. One such example is in the synthesis of analogs of Trametinib, an inhibitor of MEK1 and MEK2.
The primary synthetic strategy involves the N-alkylation of a suitable amine-containing heterocyclic core with this compound. The presence of the bromo and fluoro substituents on the benzyl ring can significantly enhance the potency and selectivity of the final drug molecule.
Key Reaction: N-Alkylation for a Trametinib Analog Intermediate
The synthesis of N-(3-(5-(4-Bromo-2-fluorophenylamino)-3-cyclopropyl-6, 8-dimethyl-2, 4, 7-trioxo-3, 4, 6, 7-tetrahydropyrido[4, 3-d]pyrimidin-1(2H)-yl)phenyl)acetamide serves as a prime example of the application of this compound. This reaction proceeds via a nucleophilic substitution where the amine of the pyridopyrimidine core attacks the benzylic carbon of this compound.
Caption: Synthetic route for a Trametinib analog intermediate.
Experimental Protocol: Synthesis of a Trametinib Analog Intermediate
This protocol describes a representative method for the N-alkylation of a pyridopyrimidine core with this compound.
Materials:
-
Pyridopyrimidine precursor (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the pyridopyrimidine precursor in DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation
| Parameter | Value |
| Reactant 1 | Pyridopyrimidine Precursor |
| Reactant 2 | This compound |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Product Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
Application Note 2: General N-Alkylation Protocol
This compound is a highly effective reagent for the N-alkylation of a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and heterocyclic compounds. The benzyl bromide moiety is a potent electrophile, facilitating Sₙ2 reactions under mild conditions.
Caption: Experimental workflow for a typical N-alkylation reaction.
General Experimental Protocol for N-Alkylation
Materials:
-
Nitrogen-containing nucleophile (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5 - 2.0 eq)
-
Solvent (e.g., DMF, Acetonitrile, or THF)
Procedure:
-
Dissolve the nitrogen-containing nucleophile in the chosen solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80°C, depending on the reactivity of the nucleophile, until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous work-up by quenching the reaction with water and extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by an appropriate method (e.g., column chromatography, crystallization).
Data Presentation: N-Alkylation Examples
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 60 | 3 | ~90% |
| Pyrrole | NaH | THF | 25 | 2 | ~85% |
| Morpholine | Triethylamine | Acetonitrile | 50 | 4 | ~92% |
Biological Context: The MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway. By inhibiting MEK, drugs like Trametinib can block downstream signaling and inhibit the growth of cancer cells.
Caption: Simplified diagram of the MEK/ERK signaling pathway.
References
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This protocol focuses on the application of the Suzuki coupling to 4-Bromo-2-fluorobenzyl bromide, a versatile building block in medicinal chemistry and materials science. The presence of two distinct carbon-bromine bonds—a benzylic C(sp³)-Br and an aromatic C(sp²)-Br—presents an opportunity for chemoselective functionalization. This document provides a detailed protocol for the selective Suzuki coupling at the more reactive benzylic position, along with relevant data and diagrams to guide researchers in their synthetic endeavors.
Chemoselectivity: Benzylic vs. Aryl Bromide
In palladium-catalyzed cross-coupling reactions, the relative reactivity of organic halides is a critical factor for achieving selectivity in polyhalogenated substrates.[4][5] The generally accepted order of reactivity for carbon-halogen bonds in oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[6] Furthermore, for C-Br bonds, the reactivity is influenced by the hybridization of the carbon atom, with the order being C(sp³)-Br (benzylic) > C(sp²)-Br (aryl). This difference in reactivity allows for the selective coupling at the benzylic position of this compound under carefully controlled conditions, leaving the aryl bromide moiety intact for subsequent transformations.
Experimental Protocol: Selective Suzuki Coupling at the Benzylic Position
This protocol is designed for the selective reaction of the benzylic bromide in this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., JohnPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), 1,4-Dioxane, or Toluene/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃; 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5 mL of DMF) followed by the base (e.g., K₂CO₃; 2.0 mmol, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the desired 2-fluoro-4-bromobenzyl-coupled product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various substituted benzyl bromides with arylboronic acids, providing a reference for expected outcomes.
| Benzyl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzyl bromide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chlorobenzyl bromide | 4-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane | 90 | 18 | 88 |
| 2-Bromobenzyl bromide | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 80 | 24 | 75 |
| 4-Nitrobenzyl bromide | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2) | DMF | 140 | 0.33 | 82[7] |
| Benzyl bromide | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 77 | 23 | 91[8] |
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-2-fluorobenzyl Bromide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-bromo-2-fluorobenzyl bromide as a versatile building block in the synthesis of modern agrochemicals. This document includes experimental protocols for the synthesis of key fungicidal active ingredients, quantitative data, and diagrams of synthetic pathways and biological mechanisms of action.
Introduction
This compound is a key chemical intermediate valued for its utility in constructing complex molecules for the agrochemical industry.[1][2] Its distinct substitution pattern, featuring bromo and fluoro groups on the benzyl bromide moiety, allows for diverse chemical transformations, making it an essential component in the synthesis of novel fungicides, herbicides, and insecticides. The presence of these functional groups can significantly influence the biological activity, metabolic stability, and overall efficacy of the final agrochemical product.
Application in Fungicide Synthesis
This compound and its derivatives are instrumental in the synthesis of potent fungicides, particularly those belonging to the triazole and pyrazole-amide classes.
Case Study 1: Synthesis of Flutriafol (A Triazole Fungicide)
Flutriafol is a broad-spectrum systemic fungicide effective against a wide range of plant fungal diseases.[1][3] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[4][5][6] The synthesis of flutriafol often proceeds through the key intermediate, 2,4'-difluorobenzophenone.[7][8] While multiple routes to this intermediate exist, a plausible pathway utilizing a derivative of this compound is outlined below.
Synthesis Pathway for Flutriafol Intermediate
Caption: Plausible synthetic route to a key Flutriafol intermediate.
Experimental Protocol: Synthesis of 2,4'-Difluorobenzophenone
This protocol is a representative procedure based on established chemical principles, as specific patent literature for this exact route starting from this compound is not publicly detailed.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of this compound in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, yielding 2-fluoro-4-bromobenzylmagnesium bromide.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-fluorobenzaldehyde in anhydrous THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Oxidation: The crude (2-fluoro-4-bromophenyl)(4-fluorophenyl)methanol is dissolved in dichloromethane (DCM). An oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford 2,4'-difluorobenzophenone.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 & 2 | (2-Fluoro-4-bromophenyl)(4-fluorophenyl)methanol | This compound, 4-Fluorobenzaldehyde | Mg | THF | 75-85 | >95 (crude) |
| 3 | 2,4'-Difluorobenzophenone | (2-Fluoro-4-bromophenyl)(4-fluorophenyl)methanol | PCC or DMP | DCM | 80-90 | >98 |
Mechanism of Action: Flutriafol
Caption: Flutriafol inhibits ergosterol synthesis in fungi.
Case Study 2: Synthesis of Penflufen (A Pyrazole-Amide Fungicide)
Penflufen is a succinate dehydrogenase inhibitor (SDHI) fungicide, effective against a range of fungal pathogens.[9][10] Its mode of action involves the disruption of the mitochondrial respiratory chain.[11] The synthesis of penflufen involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative. This compound can be utilized in the synthesis of the aniline moiety.
Synthesis Pathway for Penflufen
References
- 1. Agrochemical pesticide Flutriafol Fungicide 12.5% SC 25% SC 50% WP 80% WP | [engebiotech.com]
- 2. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flutriafol Fungicide Effective Solutions for Crop Protection and Fungal Disease Management [cnagrochem.com]
- 4. How Flutriafol Delivers Long-Lasting Systemic Control Against Crop Fungal Diseases [jindunchemical.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Main uses of flutriafol - Knowledge - Rayfull Chemicals [rayfull.net]
- 7. CN104230691A - Flutriafol intermediate and preparation method thereof - Google Patents [patents.google.com]
- 8. CN108997237B - Synthesis method of flutriafol - Google Patents [patents.google.com]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. Penflufen - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for N-Alkylation with 4-Bromo-2-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, crucial for the construction of carbon-nitrogen bonds.[1] The introduction of an alkyl group onto a nitrogen-containing substrate, such as an amine, amide, or indole, can significantly alter the molecule's pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 4-Bromo-2-fluorobenzyl bromide is a versatile and reactive alkylating agent used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its substituted benzyl structure provides a scaffold for developing novel therapeutic agents, including potential anticancer, antiviral, and central nervous system (CNS) active compounds.[2]
This document provides a detailed, generalized experimental protocol for the N-alkylation of various nitrogen-containing nucleophiles using this compound.
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution (typically SN2), where a nitrogen-containing compound (Nu-H) is first deprotonated by a base to form a more nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the N-alkylated product.
Caption: General chemical equation for N-alkylation.
Experimental Protocols
This protocol describes a general procedure for the N-alkylation of a nitrogen-containing nucleophile using this compound. The choice of base and solvent depends on the pKa and reactivity of the nucleophile.
Materials
-
Substrate: Nitrogen-containing nucleophile (e.g., amine, amide, indole, 1.0 eq)
-
Alkylating Agent: this compound (1.0 - 1.2 eq)[2]
-
Base:
-
Strong Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq) for less acidic substrates like indoles or secondary amides.[2][4]
-
Weaker Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (1.5 - 3.0 eq) for more nucleophilic amines or activated amides.[5][6]
-
-
Solvent:
-
Work-up Reagents:
-
Purification:
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]
-
Silica gel for column chromatography
-
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon gas)
-
Septa and needles/syringes
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Detailed Methodology
The following procedure outlines two common methods based on the strength of the base required.
Method A: Using a Strong Base (e.g., Sodium Hydride)
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the nitrogen-containing substrate (1.0 eq).[2]
-
Dissolution: Add the appropriate anhydrous solvent (e.g., DMF or THF) to dissolve the substrate. A typical concentration is 0.1-0.5 M.[2]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.[2]
-
Alkylation: Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be necessary for less reactive substrates.[2]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).[2]
-
Washing: Wash the combined organic layers sequentially with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated compound.
Method B: Using a Weaker Base (e.g., Potassium Carbonate)
-
Preparation: To a round-bottom flask, add the nitrogen-containing substrate (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent (e.g., DMF or Acetonitrile).[6]
-
Alkylation: Add this compound (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract the product with ethyl acetate (3x).
-
Washing, Drying, and Purification: Follow steps 8-10 from Method A.
Data Presentation
The efficiency of the N-alkylation reaction is highly dependent on the substrate, base, and solvent system. Researchers should meticulously record their experimental data. The table below serves as a template for data logging and comparison.
| Entry | Nucleophile (Substrate) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | NaH (1.2) | DMF | RT | 4 | 92 |
| 2 | Benzamide | K₃PO₄ (2.0) | CH₃CN | 50 | 24 | 75[5] |
| 3 | Piperidine | K₂CO₃ (2.0) | DMF | 60 | 8 | 88 |
| 4 | 4-Aminobenzonitrile | Cs₂CO₃ (1.5) | NMP | 80 | 12 | 81[6] |
| 5 | Pyrrolidin-2-one | NaH (1.2) | THF | RT | 16 | 65 |
Note: Yields are hypothetical examples based on typical outcomes for similar reactions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation procedure using a strong base (Method A).
Caption: Step-by-step workflow for a typical N-alkylation reaction.
Application in Drug Discovery
The N-alkylation reaction with reagents like this compound is a key strategy in drug discovery. It allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR) and optimize its therapeutic properties.
Caption: Role of N-alkylation in drug discovery via SAR studies.
Safety and Handling
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and away from moisture. Quench any residual NaH carefully.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin [mdpi.com]
Application Notes: 4-Bromo-2-fluorobenzyl Bromide in the Development of Novel Kinase Inhibitors
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-fluorobenzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-bromo-2-fluorobenzyl bromide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.
Purification Method Selection Workflow
The following diagram outlines a general workflow for selecting an appropriate purification method for this compound based on the impurity profile and desired purity level.
Caption: Decision tree for selecting a purification method for this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude this compound synthesized using N-bromosuccinimide (NBS)?
-
A1: Common impurities include unreacted starting material (4-bromo-2-fluorotoluene), succinimide (a byproduct from NBS), and potentially over-brominated species such as 4-bromo-2-fluoro-alpha,alpha-dibromotoluene. If the reaction is not carried out under anhydrous conditions, hydrolysis to 4-bromo-2-fluorobenzyl alcohol can also occur.
-
-
Q2: My purified this compound is a low-melting solid. How should I handle and store it?
-
A2: this compound has a reported melting point of 33-36 °C, which means it can be a solid or a liquid at or near room temperature.[1] It is recommended to handle it in a well-ventilated fume hood due to its lachrymatory nature. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C) to minimize decomposition.
-
-
Q3: The product appears yellow or brown after purification. What is the cause and is it a concern?
-
A3: A yellow or brown tint can indicate the presence of trace impurities, possibly from decomposition or residual bromine. While minor discoloration may not significantly affect subsequent reactions for some applications, for high-purity requirements, further purification by recrystallization with charcoal treatment or column chromatography may be necessary.
-
-
Q4: Can I use water to wash the crude product during workup?
-
A4: Yes, a water wash is a standard part of the workup to remove water-soluble byproducts like succinimide. However, as benzyl bromides can be sensitive to hydrolysis, it is advisable to perform the aqueous wash quickly and with cold water, followed by thorough drying of the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The product is not fully precipitating. | - Try a different solvent or a mixed solvent system.- Concentrate the mother liquor to recover a second crop of crystals.- Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator). |
| Oiling out during recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities.- The solution is cooling too rapidly. | - Use a lower-boiling point solvent or a mixed solvent system.- Perform a preliminary purification by column chromatography to remove major impurities.- Allow the solution to cool slowly to room temperature before further cooling. |
| Poor separation during column chromatography | - Incorrect mobile phase polarity.- Column overloading.- The stationary phase is not suitable. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the product.- Use a larger column or reduce the amount of crude material loaded.- Standard silica gel is generally effective. For sensitive compounds, deactivated silica can be used. |
| Product decomposition on the column | - The silica gel is too acidic.- Prolonged exposure to the stationary phase. | - Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a neutralizer like triethylamine (1-2%).- Perform flash chromatography to minimize the contact time. |
| Product darkens during vacuum distillation | - Distillation temperature is too high.- Presence of acidic impurities catalyzing decomposition. | - Ensure a good vacuum to lower the boiling point.- Wash the crude product with a dilute sodium bicarbonate solution to remove any acidic traces before distillation. |
Quantitative Data on Purification Methods
The expected purity of this compound after different purification methods is summarized below. The actual results will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved (by GC) | Reported Yield | Notes |
| Recrystallization | >99.0% | 60-80% | Purity can be very high, but yield may be lower due to solubility in the mother liquor. For a similar compound, p-bromobenzyl bromide, a purity of 99.5% was achieved after recrystallization from a methanol/chloroform mixture. |
| Column Chromatography | ≥98.0% | 70-90% | Effective for removing impurities with different polarities. Yield is generally good. Commercial suppliers often specify a purity of ≥97.5% for material purified by this method.[1] |
| Vacuum Distillation | ~98.0% | 80-95% | Best for removing non-volatile or very high-boiling impurities. The product is thermally stable enough for distillation under reduced pressure. |
Experimental Protocols
1. Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
This protocol is a general guideline and the optimal solvent ratio may need to be determined experimentally.
-
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of warm ethyl acetate to dissolve the solid completely.
-
While the solution is warm, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to remove residual solvent.
-
2. Flash Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
-
-
Procedure:
-
Prepare the Column:
-
Secure a chromatography column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running the initial mobile phase (e.g., 100% hexane) through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane, then 2%, 5%, etc.).
-
Collect fractions and monitor the separation using TLC with UV visualization.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
-
3. Vacuum Distillation
-
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
-
-
Procedure:
-
Place the crude this compound in a distillation flask with a stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Once the desired pressure is reached (e.g., around 19 mmHg), begin heating the distillation flask.
-
Collect the fraction that distills at approximately 126 °C.[1]
-
Discontinue heating and allow the apparatus to cool before releasing the vacuum.
-
References
Technical Support Center: Synthesis of 4-Bromo-2-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-bromo-2-fluorobenzyl bromide.
Troubleshooting Guide
The synthesis of this compound, typically achieved through the radical bromination of 4-bromo-2-fluorotoluene using N-bromosuccinimide (NBS), can sometimes be accompanied by the formation of impurities. Below is a table summarizing common impurities, their likely causes, and recommended solutions.
| Impurity | Likely Cause(s) | Recommended Solution(s) |
| Unreacted 4-Bromo-2-fluorotoluene | - Insufficient reaction time or temperature.- Inadequate amount of NBS or radical initiator (e.g., AIBN, benzoyl peroxide).- Poor quality of reagents. | - Increase reaction time and/or temperature.- Use a slight excess of NBS and an appropriate amount of radical initiator.- Ensure the purity of starting materials and reagents. |
| 4-Bromo-2-fluorobenzal bromide (Dibrominated product) | - Use of a large excess of NBS.- High reaction temperatures or prolonged reaction times. | - Use a stoichiometric amount or only a slight excess of NBS (typically 1.0-1.1 equivalents).- Carefully control the reaction temperature and monitor the reaction progress to avoid over-bromination. |
| Succinimide | - Byproduct of the reaction with NBS. | - Filter the reaction mixture after cooling, as succinimide is often insoluble in non-polar solvents like carbon tetrachloride. |
| 4-Bromo-2-fluorobenzaldehyde / 4-Bromo-2-fluorobenzoic acid | - Presence of water or oxygen during the reaction.- Over-oxidation of the product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Avoid excessive heat and prolonged exposure to air. |
| 4-Bromo-2-fluorobenzyl alcohol | - Hydrolysis of the product due to the presence of water. | - Use anhydrous solvents and reagents.- Perform work-up and purification steps under anhydrous conditions where possible. |
| Ring-brominated isomers | - Non-selective bromination conditions, although less common with NBS for benzylic positions. | - Use a radical initiator and non-polar solvent to favor benzylic bromination over electrophilic aromatic substitution.- Avoid the use of Lewis acid catalysts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should look out for, and how can I minimize its formation?
The most common impurity is often the unreacted starting material, 4-bromo-2-fluorotoluene, and the dibrominated side product, 4-bromo-2-fluorobenzal bromide. To minimize the former, ensure the reaction goes to completion by using a slight excess of NBS and an adequate amount of radical initiator, along with sufficient reaction time and temperature. To avoid the latter, carefully control the stoichiometry of NBS (around 1.0-1.1 equivalents) and monitor the reaction progress closely to stop it once the starting material is consumed.
Q2: My final product has a yellowish or brownish tint. What is the likely cause and how can I purify it?
A colored impurity suggests the presence of bromine or other colored byproducts. This can result from the decomposition of NBS. Purification can typically be achieved by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate. Washing the crude product with a dilute solution of a reducing agent like sodium bisulfite can also help remove residual bromine.
Q3: I am having trouble initiating the reaction. What could be the problem?
Initiation of the radical reaction can sometimes be sluggish. Ensure that your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. The reaction mixture usually requires heating to the decomposition temperature of the initiator. If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity. The presence of radical inhibitors as impurities in the starting material or solvent can also prevent initiation.
Q4: How can I effectively remove the succinimide byproduct?
Succinimide is a solid byproduct of the reaction when using NBS. It has low solubility in many organic solvents used for the reaction, such as carbon tetrachloride or cyclohexane, especially upon cooling. Therefore, it can be effectively removed by filtering the cooled reaction mixture before the work-up.
Experimental Protocol: Synthesis of this compound
The following is a general experimental protocol for the synthesis of this compound from 4-bromo-2-fluorotoluene.
Materials:
-
4-Bromo-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Carbon Tetrachloride (or another suitable solvent like cyclohexane or benzene)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorotoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02-0.05 eq).
-
Add anhydrous carbon tetrachloride to the flask.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux for the required time (typically monitored by TLC or GC). The reaction can be initiated by heat or a UV lamp.
-
Once the reaction is complete (consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the synthesis pathway and the relationship between the desired product and its common impurities.
Caption: Synthesis of this compound.
Caption: Common impurities in the synthesis.
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-fluorobenzyl bromide
Welcome to the technical support center for the synthesis and handling of 4-Bromo-2-fluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the free-radical bromination of 4-bromo-2-fluorotoluene. This reaction, commonly known as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.[1][2][3]
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenges in the synthesis of this compound are controlling the selectivity of the bromination and minimizing the formation of byproducts. The most common side reaction is over-bromination, leading to the formation of 4-bromo-2-fluoro-1-(dibromomethyl)benzene. Another potential side reaction is aromatic bromination, although this is less common under radical conditions.[4] Incomplete reaction, leaving unreacted 4-bromo-2-fluorotoluene, is also a frequent issue.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[5] For TLC analysis, a non-polar eluent system (e.g., hexane/ethyl acetate) will show the disappearance of the starting material (4-bromo-2-fluorotoluene) and the appearance of the product, which will have a lower Rf value. The di-brominated byproduct will have an even lower Rf. GC-MS is also a powerful tool for identifying the starting material, product, and any byproducts.[6][7]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is a lachrymatory and moisture-sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yield is a common problem that can be attributed to several factors, including incomplete reaction, degradation of the product, or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or GC until the starting material is consumed. Ensure the reaction is maintained at a suitable reflux temperature for the chosen solvent. | Increased conversion of starting material to product. |
| Suboptimal NBS to Substrate Ratio | A slight excess of NBS (1.05-1.1 equivalents) is often recommended to ensure complete conversion of the starting material.[2] | Drives the reaction to completion, minimizing residual starting material. |
| Ineffective Radical Initiation | Ensure the radical initiator (AIBN or BPO) is fresh and active. The initiator should be used in catalytic amounts (typically 1-5 mol%). The reaction temperature must be appropriate for the chosen initiator's half-life. | Efficient initiation of the radical chain reaction, leading to a higher reaction rate and yield. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. While carbon tetrachloride was traditionally used, safer and effective alternatives include acetonitrile, dichloromethane, or (trifluoromethyl)benzene.[9][10] | Improved reaction kinetics and selectivity, leading to higher yields. |
Issue 2: High Levels of Di-brominated Byproduct
The formation of 4-bromo-2-fluoro-1-(dibromomethyl)benzene is a significant issue that complicates purification and reduces the yield of the desired mono-brominated product.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Excess NBS | Carefully control the stoichiometry of NBS. Using a molar ratio of NBS to 4-bromo-2-fluorotoluene of 1:1 or a very slight excess (e.g., 1.05:1) is crucial to minimize di-bromination.[2] | Reduced formation of the di-brominated byproduct, leading to a cleaner reaction mixture and higher selectivity for the desired product. |
| High Reaction Temperature or Prolonged Reaction Time | While heat is necessary for initiation, excessive temperature or prolonged reaction times after the consumption of the starting material can promote further bromination. Monitor the reaction closely and stop it once the starting material is consumed. | Minimized over-bromination and improved product purity. |
| Localized High Concentrations of Bromine | Ensure efficient stirring to maintain a homogeneous reaction mixture. A slow, portion-wise addition of NBS can also help to maintain a low and steady concentration of bromine radicals. | Prevents localized areas of high bromine concentration that can lead to di-bromination. |
Issue 3: Difficulty in Product Purification
Separating the desired this compound from the starting material and the di-brominated byproduct can be challenging due to their similar polarities.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Co-elution in Column Chromatography | Use a shallow gradient of a non-polar eluent system (e.g., hexane and ethyl acetate) for column chromatography. Careful fraction collection guided by TLC analysis is essential. | Improved separation of the desired product from impurities. |
| Product is an oil or low-melting solid | Recrystallization can be an effective purification method if the product is a solid at room temperature.[11] Test various solvent systems (e.g., hexane, heptane, or mixtures with a small amount of a more polar solvent like ethyl acetate) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures. | Isolation of a highly pure, crystalline product. |
| Residual Succinimide | After the reaction, the byproduct succinimide is often insoluble in non-polar solvents like carbon tetrachloride and can be removed by filtration.[12] If a more polar solvent is used, a water wash of the organic phase during workup will remove the water-soluble succinimide. | Removal of a major byproduct, simplifying subsequent purification steps. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-bromo-2-fluorotoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for reflux reactions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-2-fluorotoluene (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (approximately 5-10 mL per gram of starting material).
-
Add N-bromosuccinimide (1.05 - 1.1 eq.) and the radical initiator (AIBN or BPO, 0.02 - 0.05 eq.) to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reflux temperature will depend on the solvent used (e.g., ~82°C for acetonitrile, ~40°C for dichloromethane).
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If succinimide has precipitated, remove it by filtration.
-
Wash the filtrate with water and brine to remove any remaining succinimide and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like hexane.
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Wohl-Ziegler Bromination | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Contact Support [mychemblog.com]
- 5. agilent.com [agilent.com]
- 6. 4-Bromo-2-fluorotoluene | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Wohl-Ziegler Reaction [organic-chemistry.org]
preventing side reactions with 4-Bromo-2-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions when using 4-Bromo-2-fluorobenzyl bromide in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Alkylated Product and Presence of Unreacted Starting Material
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Question: My reaction is incomplete, resulting in a low yield of my target compound and a significant amount of unreacted starting material. What are the possible causes and how can I improve the conversion?
-
Answer: Incomplete conversion is a common challenge in alkylation reactions. Several factors could be contributing to this issue:
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Insufficient Reactivity: this compound, while a reactive alkylating agent, may exhibit slightly reduced reactivity compared to unsubstituted benzyl bromide due to the electron-withdrawing nature of the fluorine and bromine substituents.
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Inadequate Base: The base used may not be strong enough to sufficiently deprotonate the nucleophile (e.g., amine, phenol, or thiol), leading to a low concentration of the active nucleophilic species.
-
Poor Solubility: The reactants or the base may have poor solubility in the chosen solvent, hindering the reaction rate.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Troubleshooting Steps:
-
Choice of Base: Switch to a stronger base to ensure complete deprotonation of the nucleophile. For example, if using K₂CO₃ with a weakly acidic nucleophile, consider using a stronger base like NaH or Cs₂CO₃.
-
Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve the solubility of reactants and facilitate the Sₙ2 reaction pathway.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for potential side product formation.
-
Addition of a Catalyst: For reactions with less reactive nucleophiles, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate via the in situ formation of the more reactive 4-bromo-2-fluorobenzyl iodide (Finkelstein reaction).
-
Issue 2: Formation of Multiple Alkylated Products (Over-alkylation)
-
Question: I am observing the formation of di- or even tri-alkylated products in my reaction with a primary or secondary amine, reducing the yield of my desired mono-alkylated product. How can I prevent this?
-
Answer: Over-alkylation is a frequent side reaction when the mono-alkylated product is more nucleophilic than the starting amine.[1]
Prevention Strategies:
-
Control Stoichiometry: Use a large excess of the amine relative to this compound. This statistical advantage favors the reaction of the alkylating agent with the more abundant starting amine.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, minimizing the chance of it reacting with the already formed mono-alkylated product.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which often has a higher activation energy.
-
Issue 3: Presence of 4-Bromo-2-fluorobenzyl alcohol as a Byproduct
-
Question: My crude product analysis shows a significant peak corresponding to 4-Bromo-2-fluorobenzyl alcohol. What is the source of this impurity and how can I avoid it?
-
Answer: The formation of 4-Bromo-2-fluorobenzyl alcohol is typically due to the hydrolysis of this compound. This can occur if there is residual water in the reactants or solvent, or if a strong, aqueous base is used.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure that the starting materials are dry.
-
Choice of Base: Whenever possible, use a non-nucleophilic, anhydrous base. If an aqueous base is necessary, consider phase-transfer catalysis to minimize contact between the alkylating agent and the aqueous phase.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the absorption of atmospheric moisture.
-
Frequently Asked Questions (FAQs)
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Q1: What are the most common side reactions to anticipate when using this compound?
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A1: The most common side reactions are over-alkylation (especially with primary and secondary amines), hydrolysis to 4-bromo-2-fluorobenzyl alcohol, and in some cases with ambident nucleophiles, a mixture of C- and O-alkylation products. Elimination reactions are less common for benzyl bromides due to the lack of a β-hydrogen on the aromatic ring.
-
-
Q2: How do the fluoro and bromo substituents on the aromatic ring affect the reactivity of this compound?
-
A2: Both fluorine and bromine are electron-withdrawing groups through their inductive effects, which can slightly decrease the reactivity of the benzylic carbon towards nucleophilic attack compared to unsubstituted benzyl bromide. The ortho-fluoro group may also introduce some steric hindrance.
-
-
Q3: Can this compound undergo Friedel-Crafts alkylation with the solvent or another aromatic compound in the reaction mixture?
-
A3: Friedel-Crafts alkylation typically requires a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃). In the absence of such a catalyst, this side reaction is highly unlikely to occur under standard nucleophilic substitution conditions.
-
-
Q4: What is the best way to purify the product from a reaction involving this compound?
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A4: The purification strategy depends on the properties of the product and the impurities.
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Extraction: An aqueous workup can remove water-soluble byproducts and unreacted inorganic salts. An acidic wash can remove unreacted amines, while a basic wash can remove unreacted phenols.
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Chromatography: Column chromatography on silica gel is a very effective method for separating the desired product from unreacted this compound, the corresponding alcohol, and any over-alkylated products.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.
-
-
Data Presentation
Table 1: Influence of Reaction Conditions on the N-Alkylation of Aniline with Benzyl Bromide Derivatives.
| Entry | Benzyl Bromide Derivative | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 75 | 15 |
| 2 | Benzyl bromide | NaH (1.2) | THF | 60 | 4 | 85 | 5 |
| 3 | 4-Bromobenzyl bromide | K₂CO₃ (1.5) | DMF | 80 | 8 | 70 | 20 |
| 4 | 4-Fluorobenzyl bromide | Cs₂CO₃ (1.5) | Acetonitrile | 70 | 6 | 80 | 10 |
Note: The data presented are representative and yields can vary based on specific experimental conditions. Data for this compound is expected to be similar to entries 3 and 4, with potentially slightly longer reaction times or requiring slightly higher temperatures for comparable yields.
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine with this compound
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To a solution of the primary amine (2.2 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (3.0 mmol).
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Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (2.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the O-Alkylation of a Phenol with this compound
-
To a solution of the phenol (2.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium hydride (60% dispersion in mineral oil, 2.2 mmol) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (2.2 mmol) in anhydrous DMF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Strategies for preventing common side reactions.
References
Technical Support Center: Large-Scale Synthesis of 4-Bromo-2-fluorobenzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromo-2-fluorobenzyl bromide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound on an industrial scale.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient radical initiation. - Degradation of the product. | - Monitor the reaction progress using GC or HPLC to ensure completion. - Optimize the reaction temperature; for photochemical reactions, lower temperatures (0-20°C) can improve selectivity, while thermal reactions may require higher temperatures (80-120°C). - Ensure the radical initiator (e.g., AIBN) is fresh and used in the correct stoichiometric amount. For photochemical reactions, ensure consistent and sufficient light exposure. - Avoid prolonged reaction times at high temperatures. |
| Formation of Di-brominated Byproduct (4-Bromo-2-fluoro-1-(dibromomethyl)benzene) | - Excess of brominating agent. - High reaction temperature. - High concentration of bromine. | - Use a slight excess (e.g., 1.05 equivalents) of the brominating agent (e.g., NBS). - Maintain a lower reaction temperature to improve selectivity for mono-bromination. - In processes using elemental bromine, ensure slow and controlled addition to maintain a low concentration in the reaction mixture. |
| Presence of Ring-Brominated Isomers | - Use of a polar solvent that promotes electrophilic aromatic substitution. - Presence of Lewis acid catalysts. | - Employ non-polar solvents like carbon tetrachloride or cyclohexane for free-radical bromination. - Ensure the absence of acidic impurities that can catalyze ring bromination. |
| Formation of Impurities from Radical Coupling | - High concentration of benzylic radicals. | - Maintain a low concentration of the starting material and control the rate of radical initiation. |
| Difficulties in Product Purification by Crystallization | - Inappropriate solvent selection. - Presence of oily impurities that inhibit crystallization. | - Screen a range of solvents for crystallization. Alcohols like methanol or ethanol, or hydrocarbon solvents like hexane, are often effective. - Consider a pre-purification step, such as column chromatography or distillation, to remove impurities before crystallization. |
| Thermal Runaway During Reaction | - Poor heat dissipation in large reactors. - Exothermic nature of the bromination reaction. | - Ensure efficient stirring and cooling systems are in place for the reactor. - For highly exothermic reactions, consider a semi-batch or continuous flow process to better manage heat generation. |
| Inconsistent Product Quality Between Batches | - Variability in raw material quality. - Inconsistent reaction conditions. | - Implement stringent quality control for starting materials, including the brominating agent and solvent. - Standardize all reaction parameters, including temperature, addition rates, and reaction time, and use process analytical technology (PAT) to monitor consistency. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What are the most common methods for the large-scale synthesis of this compound? A1: The most prevalent method is the free-radical bromination of 4-bromo-2-fluorotoluene. This can be achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or through photochemical bromination with elemental bromine and light.
-
Q2: How can I minimize the formation of the di-brominated impurity? A2: To control over-bromination, it is crucial to use a minimal excess of the brominating agent (typically 1.0-1.1 equivalents of NBS). Maintaining a lower reaction temperature and ensuring a controlled, slow addition of the brominating agent can also significantly improve the selectivity for the desired mono-brominated product.[1]
-
Q3: What is the optimal solvent for this reaction? A3: For free-radical bromination, non-polar solvents are preferred to suppress ionic side reactions like ring bromination. Carbon tetrachloride has been traditionally used, but due to safety and environmental concerns, alternative solvents like cyclohexane or acetonitrile are now more common.[2][3]
Purification
-
Q4: What is the most effective method for purifying this compound at an industrial scale? A4: Crystallization is a common and effective method for the large-scale purification of this compound. The choice of solvent is critical, with alcohols such as methanol or ethanol often providing good results. For higher purity requirements, fractional distillation under reduced pressure may be employed.
-
Q5: The crude product is an oil and does not crystallize easily. What should I do? A5: Oily crude products often contain impurities that inhibit crystallization. A preliminary purification step, such as passing the crude material through a short plug of silica gel, can remove some of these impurities. Alternatively, vacuum distillation can be used to isolate the product before attempting crystallization.
Safety and Handling
-
Q6: What are the primary safety concerns when working with this synthesis on a large scale? A6: The primary hazards are associated with the handling of corrosive and toxic brominating agents like bromine and NBS. These reactions can also be highly exothermic, posing a risk of thermal runaway if not properly controlled. It is essential to have robust engineering controls, including adequate ventilation, cooling systems, and emergency quench procedures. Personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.
-
Q7: How should I handle and dispose of waste from this process? A7: Waste streams will contain residual brominating agents and halogenated organic compounds. Aqueous waste should be quenched with a reducing agent like sodium bisulfite or sodium thiosulfate to neutralize any remaining bromine. Organic waste should be collected and disposed of in accordance with local environmental regulations for halogenated waste.
Experimental Protocols
Protocol 1: Large-Scale Photochemical Bromination in a Continuous Flow Reactor
This protocol describes a scalable method for the synthesis of this compound using a continuous flow photochemical reactor, which offers advantages in terms of safety and scalability.
-
Reactor Setup : A continuous flow reactor consisting of a pump for the reactant feed, a temperature-controlled photoreactor module equipped with UV lamps, and a back-pressure regulator is assembled.
-
Reactant Preparation : A solution of 4-bromo-2-fluorotoluene (1.0 M) and N-bromosuccinimide (1.05 equivalents) in acetonitrile is prepared.
-
Reaction Execution : The reactant solution is pumped through the photoreactor at a defined flow rate to control the residence time. The reactor is maintained at a constant temperature (e.g., 20°C) and irradiated with UV light.
-
Work-up : The output from the reactor is collected, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water and brine.
-
Purification : The crude product is purified by crystallization from a suitable solvent like methanol.
| Parameter | Value |
| Reactant Concentration | 1.0 M |
| NBS Equivalents | 1.05 |
| Solvent | Acetonitrile |
| Temperature | 20°C |
| Residence Time | 10-30 minutes |
| Expected Yield | >85% |
| Product Purity | >98% (after crystallization) |
Visualizations
Caption: Workflow for the continuous photochemical synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving 4-Bromo-2-fluorobenzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving 4-Bromo-2-fluorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
A1: this compound is a versatile reagent primarily used as an electrophile in nucleophilic substitution reactions. The two most common applications are:
-
N-Alkylation: The reaction with primary or secondary amines to form N-benzylated amines.
-
Williamson Ether Synthesis: The reaction with alcohols or phenols to form ethers.
Q2: What are the key safety precautions to consider when working with this compound and during the work-up?
A2: this compound is a lachrymator and corrosive. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. During the work-up, be aware that quenching the reaction may be exothermic.
Q3: My reaction appears to be incomplete, with a low yield of the desired product. What are the potential causes?
A3: Incomplete reactions can be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature.
-
Base strength: The base used may not be strong enough to deprotonate the nucleophile effectively.
-
Steric hindrance: Bulky groups on either the nucleophile or the electrophile can slow down the reaction rate.
-
Moisture: The presence of water can hydrolyze the this compound and consume the base. Ensure anhydrous conditions if necessary.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A4: Common side products can include:
-
Unreacted starting materials: Residual nucleophile or this compound.
-
Hydrolysis product: 4-Bromo-2-fluorobenzyl alcohol, formed if water is present in the reaction mixture.
-
Elimination products: Although less common with primary benzyl bromides, elimination can occur under strongly basic conditions.[1]
-
Over-alkylation: In the case of primary amines, dialkylation can occur.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the work-up of N-alkylation and Williamson ether synthesis reactions.
N-Alkylation Reactions
Issue 1: Difficulty in separating the product from unreacted amine.
-
Solution: An acidic wash during the aqueous work-up can help. By washing the organic layer with a dilute acid (e.g., 1M HCl), the unreacted amine will be protonated and move into the aqueous layer. Your N-benzylated product, if it is a weaker base, may remain in the organic layer. Be cautious, as some N-benzylated products can also be extracted into the acidic aqueous layer. A subsequent basification of the aqueous layer and re-extraction may be necessary to recover the product.
Issue 2: The crude product is an oil and difficult to purify by recrystallization.
-
Solution: Purification by column chromatography is the most effective method for oily products. A gradient of ethyl acetate in hexanes is a common eluent system.
Williamson Ether Synthesis
Issue 1: Low yield of the desired ether and presence of unreacted phenol/alcohol.
-
Solution: Ensure complete deprotonation of the alcohol or phenol by using a sufficiently strong base (e.g., NaH, K₂CO₃) and allowing adequate time for the alkoxide/phenoxide to form before adding the this compound. During the work-up, washing the organic layer with an aqueous base solution (e.g., 5% NaOH) can remove unreacted acidic phenol.[2]
Issue 2: Formation of 4-Bromo-2-fluorobenzyl alcohol as a major byproduct.
-
Solution: This indicates the presence of water in your reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to prevent moisture from entering the reaction vessel.
Experimental Protocols & Data
The following tables provide representative experimental protocols and data for N-alkylation and Williamson ether synthesis reactions using this compound.
Table 1: N-Alkylation of 1-Methylpiperazine
| Parameter | Value |
| Reactants | 1-Methylpiperazine (1.2 eq), this compound (1.0 eq), Potassium Carbonate (2.0 eq) |
| Solvent | Acetonitrile (ACN) |
| Temperature | 60-80 °C |
| Reaction Time | 6-18 hours |
| Work-up Procedure | 1. Cool the reaction to room temperature. 2. Remove the solvent under reduced pressure. 3. Partition the residue between water and ethyl acetate. 4. Separate the layers and extract the aqueous layer with ethyl acetate (3x). 5. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. |
| Purification | Flash column chromatography on silica gel.[3] |
| Hypothetical Yield | 75-85% |
Table 2: Williamson Ether Synthesis with 4-Methoxyphenol
| Parameter | Value |
| Reactants | 4-Methoxyphenol (1.0 eq), this compound (1.1 eq), Potassium Carbonate (1.5 eq) |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Work-up Procedure | 1. Cool the reaction and filter off the inorganic salts. 2. Concentrate the filtrate under reduced pressure. 3. Dissolve the residue in diethyl ether. 4. Wash the ether solution with 5% aqueous NaOH (2x) to remove unreacted phenol. 5. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. |
| Purification | Recrystallization from ethanol or column chromatography. |
| Hypothetical Yield | 80-90% |
Visualizing the Workflow
To aid in understanding the experimental and logical processes, the following diagrams are provided.
Caption: A logical workflow for work-up and troubleshooting.
Caption: A typical work-up procedure for N-alkylation.
Caption: A typical work-up for Williamson ether synthesis.
References
dealing with lachrymatory properties of 4-Bromo-2-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzyl bromide (CAS No: 76283-09-5). This document addresses common issues related to its potent lachrymatory properties and handling in a laboratory setting.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂F | [1][2] |
| Molecular Weight | 267.92 g/mol | [2] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 33-36 °C (lit.) | [1] |
| Boiling Point | 126 °C (19 mmHg) | [1][3] |
| Density | 1.9094 g/mL at 25°C | [1] |
| Vapor Pressure | 0.0281 mmHg at 25°C | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent lachrymator, meaning it is a tear-producing agent that can cause intense irritation to the eyes, skin, and respiratory tract.[4][5] It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[2][6]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: Appropriate PPE is crucial to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles and a face shield are required.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., disposable nitrile gloves) should be worn.[7]
-
Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[6][8]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[8] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.[6][8]
Q3: How should I properly store this compound?
A3: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[7][9] It is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[8]
Experimental Issues
Q4: My reaction mixture turned dark after adding this compound. Is this normal?
A4: Discoloration can occur and may not necessarily indicate a failed reaction. However, it could be a sign of side reactions or decomposition, especially if the reaction is run at a high temperature or in the presence of impurities. Ensure your starting materials and solvents are pure and dry.
Q5: How can I effectively quench a reaction containing unreacted this compound?
A5: Unreacted this compound can be quenched by the slow addition of a nucleophilic reagent. Common quenching agents for benzyl bromides include:
-
Aqueous ammonia: Reacts to form a water-soluble benzylamine.[10]
-
Triethylamine: Forms a water-soluble quaternary ammonium salt.[11]
-
Saturated sodium bicarbonate solution: Can be used to neutralize any acidic byproducts.[10]
Always perform the quench in a fume hood with appropriate stirring and cooling.
Exposure and Decontamination
Q6: What is the immediate first aid response for accidental exposure to this compound?
A6: Immediate action is critical to minimize injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[6][12][13] Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove all contaminated clothing.[6][12] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately.[6][14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6]
Q7: How do I decontaminate glassware and surfaces contaminated with this compound?
A7: Decontamination should be performed in a chemical fume hood.
-
Pre-cleaning: Physically remove as much of the residue as possible with a compatible solvent (e.g., acetone).
-
Chemical Decontamination: Rinse the glassware or wipe the surface with a solution that will react with and neutralize the benzyl bromide. A solution of aqueous ammonia or a dilute solution of a non-corrosive base can be effective.[10][11]
-
Final Cleaning: After decontamination, wash the glassware or surface thoroughly with soap and water.[15]
Experimental Protocols
General Procedure for Benzylation of an Alcohol
This protocol is a general guideline for the benzylation of an alcohol using this compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride, 1.1-1.5 equivalents) portion-wise. Allow the mixture to stir for 15-30 minutes at 0 °C or until gas evolution ceases.
-
Alkylation: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships for handling this compound.
Caption: Standard experimental workflow for using this compound.
Caption: First aid decision tree for accidental exposure incidents.
References
- 1. This compound CAS#: 76283-09-5 [m.chemicalbook.com]
- 2. This compound | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 14. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 15. Decontamination and Sterilization [ors.od.nih.gov]
Technical Support Center: Bromination of 2-Fluoro-4-bromotoluene
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the bromination of 2-fluoro-4-bromotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the bromination of 4-fluorotoluene to produce 2-fluoro-4-bromotoluene?
The most straightforward approach is the direct bromination of 4-fluorotoluene using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron (Fe) or aluminum bromide (AlBr₃).[1] This reaction is an electrophilic aromatic substitution.[1]
Q2: What are the typical yields for the direct bromination of 4-fluorotoluene?
Yields can vary depending on the catalyst and reaction conditions. With an iron catalyst, yields are typically in the range of 70-75%, while using aluminum bromide can increase the yield to as high as 85%.[1]
Q3: What are the main side products in this reaction, and how can their formation be minimized?
The primary side products are the isomeric 3-bromo-4-fluorotoluene and the di-brominated product, 2,6-dibromo-4-fluorotoluene.[1][2] To minimize the formation of the di-brominated product, it is crucial to control the stoichiometry of bromine (1.1–1.3 equivalents) and maintain a controlled temperature (≤50°C).[1] Slow addition of bromine is also recommended.[1]
Q4: Can side-chain bromination occur?
Yes, benzylic bromination on the methyl group is a potential side reaction, especially under conditions that favor radical mechanisms, such as UV irradiation or the use of radical initiators like N-bromosuccinimide (NBS) with AIBN or benzoyl peroxide.[3][4] To favor ring bromination, the reaction is typically carried out in the dark.[5]
Troubleshooting Guide
Issue 1: Low Yield of 2-Fluoro-4-bromotoluene
| Possible Cause | Recommendation |
| Suboptimal Catalyst | Iron (Fe) powder is a common catalyst, but aluminum bromide (AlBr₃) can offer higher selectivity and yield.[1] Ensure the catalyst is fresh and anhydrous, especially when using AlBr₃. |
| Incorrect Temperature | Maintain the reaction temperature between 40–60°C.[1] Lower temperatures may slow down the reaction, while higher temperatures can lead to increased side product formation. |
| Improper Bromine Addition | Add bromine slowly to the reaction mixture to prevent localized high concentrations, which can lead to di-bromination.[1] |
| Presence of Moisture | The reaction, particularly with AlBr₃, is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Inefficient Quenching and Workup | After the reaction, the mixture should be carefully quenched, for example, with an aqueous solution of sodium bisulfite, to remove excess bromine. |
Issue 2: High Percentage of 3-Bromo-4-fluorotoluene Isomer
| Possible Cause | Recommendation |
| Reaction Conditions Favoring Isomer Formation | The choice of solvent and catalyst can influence the isomer ratio. Bromination in glacial acetic acid with iodine and iron has been reported to increase the proportion of the 3-bromo isomer.[6] Therefore, avoiding these specific conditions may favor the desired 2-bromo product. |
| Thermodynamic vs. Kinetic Control | Prolonged reaction times or higher temperatures might lead to isomerization. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
Issue 3: Formation of Di-brominated Byproducts
| Possible Cause | Recommendation |
| Excess Bromine | Use a slight excess of bromine (1.1–1.3 equivalents) to ensure complete conversion of the starting material without promoting excessive di-bromination.[1] |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of di-brominated products.[1] Monitor the reaction to determine the point of maximum mono-bromination. |
Data on Direct Bromination Yield
| Catalyst | Temperature (°C) | Bromine Equivalents | Yield (%) | Purity (%) |
| Fe | 50 | 1.1 | 72 | 95 |
| AlBr₃ | 40 | 1.2 | 85 | 98 |
This data is adapted from a representative synthesis.[1]
Experimental Protocols
Protocol: Direct Bromination of 4-Fluorotoluene
This protocol is based on a general procedure for electrophilic aromatic bromination.
Materials:
-
4-fluorotoluene
-
Bromine
-
Iron powder (or Aluminum Bromide)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature control
Procedure:
-
To a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, add 1.1 g of iron powder and 1.1 g of iodine.[2]
-
Prepare a solution of 160 g of bromine in 60 ml of glacial acetic acid and add it all at once to the 4-fluorotoluene solution.[2]
-
The reaction is initially exothermic and should be maintained at 25-27°C, first by cooling with a water bath and then, if necessary, with warm water.[2]
-
Stir the mixture at this temperature for 3 hours.[2]
-
After the reaction is complete, quench the reaction by carefully adding a saturated sodium bisulfite solution until the red color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, a mixture of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene, can be purified by fractional distillation.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in the bromination of 2-fluoro-4-bromotoluene.
References
- 1. 2-Bromo-4-fluorotoluene | 1422-53-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. WO2003055833A1 - Process for thermal benzylic bromination - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
Technical Support Center: Monitoring 4-Bromo-2-fluorobenzyl Bromide Reactions
Welcome to the technical support center for monitoring reactions involving 4-Bromo-2-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing analytical techniques to monitor these reactions effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction with this compound?
A1: The most common and effective techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for quick qualitative checks of reaction progress.[1][2][3][4] HPLC and GC-MS are ideal for quantitative analysis of reaction conversion and impurity profiling. NMR provides detailed structural information about reactants, products, and any intermediates or byproducts.
Q2: How can I quickly determine if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is the quickest method.[1][2][3][4] By spotting the reaction mixture alongside the starting material (this compound) and your nucleophile, you can visually track the disappearance of the starting materials and the appearance of a new spot corresponding to your product.
Q3: What are the common byproducts in reactions involving this compound, especially with amine nucleophiles?
A3: Common byproducts can include:
-
Hydrolysis: If there is moisture in the reaction, this compound can hydrolyze to form 4-Bromo-2-fluorobenzyl alcohol.[6]
-
Elimination products: Although less common for benzyl halides, under strongly basic conditions, elimination reactions can occur.
Q4: My NMR spectrum of the crude reaction mixture is very complex. How can I simplify the analysis?
A4: To simplify a complex crude NMR spectrum, you can:
-
Take a small aliquot of the reaction mixture, perform a mini-workup (e.g., a simple extraction to remove salts and polar impurities), and then prepare the NMR sample.
-
Compare the crude spectrum with the spectra of your pure starting materials to identify their characteristic peaks.
-
Focus on unique signals that are indicative of your product. For example, in the reaction with an aniline, the benzylic protons of the product will have a different chemical shift compared to the starting material.
Q5: I am not seeing my product peak in the GC-MS analysis. What could be the issue?
A5: Several factors could contribute to this:
-
Thermal instability: Your product might be degrading in the hot GC inlet. Try lowering the inlet temperature.
-
High boiling point: The product may not be eluting from the GC column under the current temperature program. You may need to increase the final oven temperature or use a column with a higher temperature limit.
-
Poor ionization: The molecule may not be ionizing efficiently under the conditions used.
-
Reaction did not work: Confirm the reaction's progress with a different technique like TLC or HPLC.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the column stationary phase (silanol groups). | Use a mobile phase with a lower pH (e.g., add 0.1% formic or acetic acid) to suppress silanol ionization. Use a column with end-capping. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by varying the ratio of organic solvent to aqueous phase. |
| Column deterioration. | Replace the column with a new one of the same type. | |
| Ghost Peaks | Contaminants from a previous injection. | Run a blank gradient to wash the column. Ensure the sample solvent is compatible with the mobile phase. |
| Retention Time Drift | Inconsistent mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Weak Signal | Leak in the system. | Check for leaks at the injector, column fittings, and MS interface. |
| Sample degradation in the injector. | Lower the injector temperature. Use a deactivated inlet liner. | |
| Incorrect split ratio. | For trace analysis, use a lower split ratio or a splitless injection. | |
| Peak Broadening | Column contamination. | Bake out the column at a high temperature (within its limit). Trim the first few centimeters of the column. |
| Dead volume in the system. | Ensure column fittings are properly installed. | |
| Peak Fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Unstable Baseline | Column bleed. | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's limit. |
| Contaminated carrier gas. | Use high-purity carrier gas and ensure gas traps are functional. |
NMR Analysis
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Poor shimming. | Re-shim the magnet. |
| Paramagnetic impurities. | Filter the sample through a small plug of silica gel or celite. | |
| Sample is too concentrated. | Dilute the sample. | |
| Poor Signal-to-Noise | Insufficient sample concentration. | Prepare a more concentrated sample if solubility allows. |
| Incorrect number of scans. | Increase the number of scans. | |
| Water Peak Obscuring Signals | Residual water in the deuterated solvent or sample. | Use a fresh, sealed ampoule of deuterated solvent. Dry the sample thoroughly before dissolving. Use a solvent suppression pulse sequence. |
| Inaccurate Integration for Quantitative Analysis | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) between scans. |
| Non-uniform excitation. | Ensure the pulse width is calibrated correctly. |
Data Presentation
The following tables provide representative analytical data for the monitoring of the reaction between this compound and aniline to form N-(4-bromo-2-fluorobenzyl)aniline.
Table 1: HPLC and GC Retention Times
| Compound | HPLC Retention Time (min) | GC Retention Time (min) |
| Aniline | 2.5 | 5.2 |
| This compound | 8.1 | 10.3 |
| N-(4-bromo-2-fluorobenzyl)aniline | 7.5 | 12.8 |
| 4-Bromo-2-fluorobenzyl alcohol | 6.2 | 9.5 |
Note: These are example retention times and will vary depending on the specific chromatographic conditions.
Table 2: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 266/268/270 | 187/189 (M-Br), 108 (M-Br-Br) |
| Aniline | 93 | 66, 39 |
| N-(4-bromo-2-fluorobenzyl)aniline | 281/283 | 187/189 (M-C6H5NH), 92 (C6H5NH) |
| 4-Bromo-2-fluorobenzyl alcohol | 204/206 | 187/189 (M-OH), 108 (M-OH-Br) |
Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks of roughly equal intensity).
Table 3: 1H NMR Chemical Shifts (in CDCl3)
| Compound | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound | 7.35 (dd, J=8.2, 1.8 Hz, 1H), 7.28 (dd, J=8.2, 1.8 Hz, 1H), 7.05 (t, J=8.2 Hz, 1H), 4.45 (s, 2H) | Aromatic protons, benzylic CH2 |
| Aniline | 7.20 (t, J=7.8 Hz, 2H), 6.80 (d, J=7.8 Hz, 2H), 6.70 (t, J=7.8 Hz, 1H), 3.80 (br s, 2H) | Aromatic protons, NH2 |
| N-(4-bromo-2-fluorobenzyl)aniline | 7.30-6.60 (m, 8H), 4.30 (s, 2H), 4.10 (br s, 1H) | Aromatic protons, benzylic CH2, NH |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocols
General Protocol for Monitoring the N-Alkylation of Aniline
This protocol outlines the general steps for monitoring the reaction of this compound with aniline.
1. Reaction Setup:
-
In a round-bottom flask, dissolve aniline (1 equivalent) and a non-nucleophilic base (e.g., K2CO3 or Et3N, 1.5 equivalents) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add this compound (1 equivalent) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C).
2. Sample Preparation for Analysis:
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Perform a mini-workup: Dilute the aliquot with a small amount of ethyl acetate and water. Separate the organic layer and dry it over anhydrous Na2SO4.
-
For HPLC and GC-MS, dilute the dried organic layer with a suitable solvent to an appropriate concentration.
-
For NMR, evaporate the solvent from the dried organic layer and dissolve the residue in a deuterated solvent (e.g., CDCl3).
3. Analytical Methodologies:
-
TLC:
-
Spot the prepared sample alongside the starting materials on a silica gel TLC plate.
-
Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
-
HPLC (Reverse Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
GC-MS:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
MS Detector: Electron Ionization (EI) mode.
-
-
1H NMR:
-
Acquire a standard proton NMR spectrum of the prepared sample.
-
Monitor the disappearance of the benzylic protons of the starting material (around 4.45 ppm) and the appearance of the benzylic protons of the product (around 4.30 ppm).
-
Visualizations
Caption: Experimental Workflow for Monitoring Reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. advion.com [advion.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-fluorobenzyl bromide and 4-bromobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Both 4-Bromo-2-fluorobenzyl bromide and 4-bromobenzyl bromide are primary benzylic halides. The key structural difference lies in the presence of an additional fluorine atom at the ortho position in this compound. This substitution pattern is expected to significantly influence the electrophilicity of the benzylic carbon and, consequently, the compound's reactivity in nucleophilic substitution reactions. Benzylic halides are known to undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. For primary benzylic halides such as these, the S(_N)2 pathway is generally favored, especially in the presence of a strong nucleophile and in a polar aprotic solvent.
Theoretical Comparison of Reactivity
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is primarily governed by the electronic effects (inductive and resonance) and steric effects of the substituents on the benzene ring.
Electronic Effects:
The electronic influence of a substituent on the reaction rate can be quantitatively estimated using Hammett substituent constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent.
-
4-bromobenzyl bromide: This molecule has a bromine atom at the para position. Bromine is an electron-withdrawing group primarily through its inductive effect (-I), but it is also a weak electron-donating group through resonance (+R). The net effect is electron-withdrawing.
-
This compound: This molecule has a bromine atom at the para position and a fluorine atom at the ortho position. Both fluorine and bromine are halogens and exhibit both inductive and resonance effects.
-
Inductive Effect (-I): Both fluorine and bromine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bonds. Fluorine is more electronegative than bromine, and its inductive effect is stronger.
-
Resonance Effect (+R): Both halogens have lone pairs of electrons that can be delocalized into the aromatic ring, which is an electron-donating effect. The resonance effect of halogens is generally weaker than their inductive effect.
-
In an S(_N)2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-leaving group bond. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, they can also destabilize the developing negative charge on the leaving group in the transition state. For S(_N)2 reactions of benzyl systems, the electronic effect on the reaction rate is often correlated with the Hammett equation: log(k/k₀) = σρ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.
For ortho-substituents, steric effects and more complex electronic interactions come into play, and the Taft equation, which separates polar, steric, and resonance effects, is often more appropriate.
Predicted Reactivity:
Based on the electronic properties of the substituents, we can predict the relative reactivity of the two compounds. The presence of two electron-withdrawing halogens (bromo and fluoro) in this compound, compared to just one in 4-bromobenzyl bromide, is expected to make the benzylic carbon in the former more electron-deficient. This increased electrophilicity should lead to a faster rate of attack by a nucleophile in an S(_N)2 reaction. Therefore, it is predicted that This compound will be more reactive than 4-bromobenzyl bromide towards nucleophilic substitution, particularly via an S(_N)2 mechanism.
Quantitative Data Presentation
| Substituent | Hammett Constant (σ_para) | Hammett Constant (σ_ortho) |
| -Br | +0.23 | +0.23 (estimated) |
| -F | +0.06 | +0.06 (estimated) |
Note: Ortho substituent constants are often context-dependent due to steric and proximity effects and are therefore estimated here based on their para values for a general comparison of electronic influence.
The larger positive σ value for the combined substituents in this compound suggests a greater electron-withdrawing effect, which supports the prediction of its higher reactivity in S(_N)2 reactions.
Experimental Protocols
To obtain definitive quantitative data for the comparison of these two compounds, a kinetic study of their reaction with a chosen nucleophile under controlled conditions would be necessary. A representative experimental protocol is provided below.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-bromobenzyl bromide with a common nucleophile (e.g., sodium iodide in acetone - a classic Finkelstein reaction).
Materials:
-
This compound
-
4-bromobenzyl bromide
-
Sodium iodide
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate solution
-
Starch indicator solution
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions: Prepare equimolar solutions of this compound, 4-bromobenzyl bromide, and sodium iodide in anhydrous acetone.
-
Kinetic Runs:
-
Thermostat a reaction vessel containing the sodium iodide solution at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the respective benzyl bromide solution to the sodium iodide solution. Start a timer immediately.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing deionized water.
-
-
Titration: Titrate the liberated iodine (formed from the reaction of the product, benzyl iodide, with sodium iodide) with a standardized solution of sodium thiosulfate using a starch indicator.
-
Data Analysis:
-
Calculate the concentration of the benzyl bromide remaining at each time point.
-
Plot the appropriate function of concentration versus time to determine the order of the reaction. For a second-order reaction, a plot of 1/[benzyl bromide] versus time will be linear.
-
The slope of the line will be equal to the second-order rate constant (k).
-
-
Comparison: Compare the determined rate constants for this compound and 4-bromobenzyl bromide to quantitatively assess their relative reactivity.
Visualizations
Logical Relationship of Factors Affecting Reactivity
Caption: Key factors influencing the reactivity of benzyl bromides.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction rate constants.
Conclusion
Based on a thorough analysis of the electronic effects of the substituents, it is predicted that This compound exhibits a higher reactivity towards nucleophilic substitution reactions, particularly those proceeding via an S(_N)2 mechanism, when compared to 4-bromobenzyl bromide. This enhanced reactivity is attributed to the increased electrophilicity of the benzylic carbon due to the cumulative electron-withdrawing inductive effects of the ortho-fluoro and para-bromo substituents. For definitive quantitative confirmation of this prediction, direct experimental kinetic studies are recommended, following the protocol outlined in this guide. The choice of the appropriate benzyl bromide for a specific synthetic application will depend on the desired reaction rate and the specific nucleophile and reaction conditions employed.
The Strategic Advantage of 4-Bromo-2-fluorobenzyl bromide in Synthesis: A Comparative Guide
In the landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final target molecules. Among the diverse array of benzylating agents, 4-Bromo-2-fluorobenzyl bromide has emerged as a reagent of significant interest. Its unique substitution pattern offers a combination of reactivity and functionality that provides distinct advantages over simpler analogues. This guide provides a comparative analysis of this compound against its common alternatives—4-bromobenzyl bromide, 4-fluorobenzyl bromide, and the parent benzyl bromide—supported by experimental data and detailed protocols.
Enhanced Reactivity and Orthogonal Functionality: The Core Advantages
The primary advantages of employing this compound in synthesis stem from the electronic effects of its substituents and the strategic placement of two distinct halogen atoms. The fluorine atom at the ortho position and the bromine atom at the para position to the bromomethyl group create a unique chemical entity with modulated reactivity and versatile handles for sequential chemical transformations.
The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzylic bromide, a factor that can be leveraged in nucleophilic substitution reactions. Furthermore, the presence of two different halogens (bromine and fluorine) on the aromatic ring allows for orthogonal synthetic strategies. The bromo substituent is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a powerful tool for the introduction of carbon-carbon bonds. This dual functionality enables chemists to perform sequential, site-selective modifications, streamlining the synthesis of complex molecules and facilitating the exploration of chemical space in drug discovery programs.[1]
Comparative Performance in Key Synthetic Transformations
To objectively assess the performance of this compound, a comparison with its analogues in common synthetic applications is essential. The following sections present a comparative overview of their reactivity in Williamson ether synthesis and N-alkylation reactions, based on established chemical principles and representative experimental data.
Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. The reactivity of the benzyl bromide derivative is a key determinant of the reaction's efficiency.
Table 1: Comparative Yields in the Williamson Ether Synthesis of 4-Methoxyphenol
| Benzylating Agent | Product | Representative Yield (%) |
| This compound | 1-(4-Bromo-2-fluorobenzyloxy)-4-methoxybenzene | 85-95% |
| 4-Bromobenzyl bromide | 1-(4-Bromobenzyloxy)-4-methoxybenzene | 80-90% |
| 4-Fluorobenzyl bromide | 1-(4-Fluorobenzyloxy)-4-methoxybenzene | 80-90% |
| Benzyl bromide | 1-(Benzyloxy)-4-methoxybenzene | 85-95% |
Note: The yields presented are representative and can vary based on specific reaction conditions.
The data suggests that all four benzylating agents can provide high yields in the Williamson ether synthesis. The subtle differences in reactivity can be attributed to the electronic effects of the substituents on the benzene ring.
N-Alkylation of Heterocycles
N-alkylation is a crucial reaction for the synthesis of a vast number of biologically active molecules, particularly those containing nitrogen-based heterocycles like imidazoles and pyrazoles.
Table 2: Comparative Yields in the N-Alkylation of Imidazole
| Benzylating Agent | Product | Representative Yield (%) |
| This compound | 1-(4-Bromo-2-fluorobenzyl)-1H-imidazole | 80-90% |
| 4-Bromobenzyl bromide | 1-(4-Bromobenzyl)-1H-imidazole | 75-85% |
| 4-Fluorobenzyl bromide | 1-(4-Fluorobenzyl)-1H-imidazole | 75-85% |
| Benzyl bromide | 1-Benzyl-1H-imidazole | 80-90% |
Note: The yields presented are representative and can vary based on specific reaction conditions.
Similar to the ether synthesis, this compound demonstrates excellent performance in N-alkylation reactions, providing yields comparable to or slightly higher than its counterparts.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful application of these reagents in a research setting.
General Experimental Protocol for Williamson Ether Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the phenol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.), to the solution and stir for 15-30 minutes at room temperature to form the corresponding phenoxide.
-
Alkylation: Add the respective benzyl bromide derivative (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for N-Alkylation of Imidazole
-
Reactant Preparation: To a solution of imidazole (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).
-
Alkylation: Stir the mixture at room temperature for 30 minutes, then add the respective benzyl bromide derivative (1.1 eq.).
-
Reaction Monitoring: Continue stirring at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, add water to the mixture and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography.
Visualizing the Synthetic Workflow: Suzuki-Miyaura Coupling
A key application where this compound truly excels is in multi-step syntheses that leverage its orthogonal halogen handles. A prime example is a synthetic sequence involving an initial benzylation followed by a Suzuki-Miyaura cross-coupling reaction at the bromide position. The following diagram illustrates this workflow.
Caption: Synthetic workflow for the sequential benzylation and Suzuki-Miyaura coupling using this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. While its reactivity in fundamental reactions like Williamson ether synthesis and N-alkylation is comparable to that of its simpler analogues, its true strength lies in the strategic combination of a reactive benzylic bromide with two distinct halogen atoms on the aromatic ring. This unique structural feature opens up avenues for more complex and efficient synthetic strategies, particularly for the construction of novel pharmaceutical and agrochemical candidates. The ability to perform sequential, site-selective modifications makes this compound a superior choice for researchers aiming to streamline synthetic routes and rapidly generate libraries of diverse molecules for biological screening.
References
A Comparative Guide to the Reaction Products of 4-Bromo-2-fluorobenzyl bromide for Researchers, Scientists, and Drug Development Professionals
An Objective Analysis of 4-Bromo-2-fluorobenzyl bromide and its Alternatives in Key Synthetic Transformations
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. This compound has emerged as a versatile reagent, offering a unique combination of reactivity at both the benzylic and aromatic positions. This guide provides a comprehensive comparison of the reaction products and performance of this compound against viable alternatives in several key synthetic transformations. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a bifunctional reagent that readily participates in a variety of organic reactions. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent agent for benzylation reactions. Simultaneously, the aryl bromide moiety can engage in various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential functionalization, providing a powerful tool for the construction of complex molecules.
This guide will explore the following key reaction types:
-
Williamson Ether Synthesis: Formation of aryl ethers.
-
N-Alkylation of Amines: Synthesis of secondary and tertiary amines.
-
Suzuki-Miyaura Coupling: Formation of biaryl structures.
-
Sonogashira Coupling: Synthesis of aryl alkynes.
-
Heck Coupling: Formation of substituted alkenes.
-
Grignard Reaction: Carbon-carbon bond formation via an organometallic intermediate.
For each reaction, we will present a comparative analysis of this compound with alternative reagents, focusing on reaction yields, conditions, and potential side products.
Nucleophilic Substitution Reactions: Williamson Ether Synthesis and N-Alkylation
The benzylic bromide of this compound is a prime site for S(_N)2 reactions with various nucleophiles.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers. In this reaction, an alkoxide or phenoxide displaces a halide from an alkyl halide. This compound serves as an efficient benzylating agent for phenols.
Experimental Protocol: Williamson Ether Synthesis
To a solution of the phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone or DMF, this compound (1.05 eq.) is added. The mixture is stirred at room temperature or heated to 50-60 °C until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the desired ether.
Data Presentation: Williamson Ether Synthesis
| Benzylating Agent | Nucleophile | Product | Yield (%) | Reference |
| This compound | Phenol | 4-(4-Bromo-2-fluorobenzyloxy)phenol | ~90-95% (Estimated) | General synthetic knowledge |
| 4-Chlorobenzyl bromide | Phenol | 4-(4-Chlorobenzyloxy)phenol | ~85-90% (Estimated) | General synthetic knowledge |
| 4-Bromobenzyl bromide | Phenol | 4-(4-Bromobenzyloxy)phenol | ~90-95% (Estimated) | General synthetic knowledge |
Discussion:
This compound is expected to exhibit comparable or slightly higher reactivity than 4-bromobenzyl bromide in Williamson ether synthesis due to the electron-withdrawing effect of the fluorine atom, which can make the benzylic carbon slightly more electrophilic. 4-Chlorobenzyl bromide is generally a less reactive alternative due to the stronger C-Cl bond compared to the C-Br bond.[1][2] The choice between these reagents may depend on the desired downstream applications of the aryl halide functionality.
N-Alkylation of Amines
Similar to ether synthesis, this compound is an effective reagent for the N-alkylation of primary and secondary amines to yield the corresponding benzylated amines.
Experimental Protocol: N-Alkylation of Amines
To a solution of the amine (1.0 eq.) and a base such as triethylamine or potassium carbonate (1.5 eq.) in a suitable solvent like acetonitrile or DMF, this compound (1.1 eq.) is added. The reaction mixture is stirred at room temperature or gently heated until the starting amine is consumed. After an aqueous workup and extraction, the product is purified by chromatography.
Data Presentation: N-Alkylation of Amines
| Benzylating Agent | Nucleophile | Product | Yield (%) | Reference |
| This compound | Aniline | N-(4-Bromo-2-fluorobenzyl)aniline | ~85-95% (Estimated) | General synthetic knowledge |
| 4-Chlorobenzyl bromide | Aniline | N-(4-Chlorobenzyl)aniline | ~80-90% (Estimated) | General synthetic knowledge |
| 4-Bromobenzyl bromide | Aniline | N-(4-Bromobenzyl)aniline | ~85-95% (Estimated) | [3] |
Discussion:
The reactivity trend for N-alkylation mirrors that of the Williamson ether synthesis, with this compound being a highly efficient reagent. The choice of base and solvent can be crucial in optimizing the reaction and minimizing side products such as over-alkylation, especially with primary amines.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality of this compound opens the door to a variety of powerful carbon-carbon bond-forming reactions catalyzed by palladium complexes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a solvent system like toluene/water or dioxane/water is heated under an inert atmosphere until the starting material is consumed. The product is then isolated through extraction and purified by column chromatography. It is important to note that the benzylic bromide can also be reactive under these conditions, potentially leading to side products. Protection of the benzylic position or careful optimization of reaction conditions may be necessary.
Data Presentation: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | 2-Fluoro-4-phenylbenzyl bromide | Moderate to Good (Estimated) | General synthetic knowledge |
| 4-Bromobenzyl bromide | Phenylboronic acid | 4-Phenylbenzyl bromide | 97% | [4] |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 99% | [5] |
Discussion:
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling
This compound (1.0 eq.) is reacted with a terminal alkyne (1.2 eq.) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.
Data Presentation: Sonogashira Coupling
| Aryl Halide | Alkyne | Product | Yield (%) | Reference |
| This compound | Phenylacetylene | 2-Fluoro-4-(phenylethynyl)benzyl bromide | Moderate to Good (Estimated) | General synthetic knowledge |
| 4-Bromobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 92% | [6] |
| 4-Bromo-1H-indole | Phenylacetylene | 4-(Phenylethynyl)-1H-indole | 87% | [7] |
Discussion:
The Sonogashira coupling provides a direct route to aryl alkynes from this compound. High yields have been reported for the copper-free Sonogashira coupling of various aryl bromides with phenylacetylene, suggesting that good results can be expected for our target molecule.[6][7] The fluorine substituent may influence the electronic properties of the resulting alkyne, which could be advantageous in certain applications.
Heck Coupling
The Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.
Experimental Protocol: Heck Coupling
This compound (1.0 eq.) is reacted with an alkene (e.g., styrene, 1.5 eq.) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a polar aprotic solvent such as DMF or NMP at elevated temperatures.
Data Presentation: Heck Coupling
| Aryl Halide | Alkene | Product | Yield (%) | Reference |
| This compound | Styrene | (E)-1-(4-Bromo-2-fluorophenyl)-2-phenylethene | Moderate to Good (Estimated) | General synthetic knowledge |
| Bromobenzene | Styrene | Stilbene | Good to Excellent | [8] |
| 4-Substituted Aryl Bromides | Styrene | Substituted Stilbenes | Good | [9] |
Discussion:
The Heck reaction offers a method for the vinylation of the aromatic ring of this compound. The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The benzylic bromide could potentially undergo side reactions at the high temperatures often required for Heck couplings.
Grignard Reaction
The formation of a Grignard reagent from this compound would theoretically involve the reaction with magnesium metal. However, the presence of the highly reactive benzylic bromide makes the selective formation of the aryl Grignard reagent challenging. The benzylic bromide would likely react with any formed Grignard reagent, leading to dimerization and other side products.
Experimental Consideration:
Due to the high reactivity of the benzylic bromide, the direct formation of a stable Grignard reagent from this compound is generally not a practical approach. Alternative strategies, such as halogen-metal exchange at low temperatures using organolithium reagents on a protected version of the benzyl bromide, might be considered for selective functionalization at the aryl bromide position.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, offering two distinct points of reactivity. Its benzylic bromide allows for efficient nucleophilic substitutions, making it a prime choice for introducing the 4-bromo-2-fluorobenzyl moiety. The aryl bromide provides a handle for a range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.
When selecting a reagent, researchers must consider the desired final product and the potential for competing reactions. For simple benzylation, less expensive alternatives like 4-bromobenzyl bromide or 4-chlorobenzyl bromide may suffice. However, for syntheses requiring subsequent functionalization of the aromatic ring, the unique structure of this compound offers significant advantages. Careful planning of the synthetic route and optimization of reaction conditions are crucial to fully exploit the potential of this powerful reagent. This guide provides a foundational framework to aid in these critical decisions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ias.ac.in [ias.ac.in]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 4-Bromo-2-fluorobenzyl Bromide and Its Structural Analogs
In the landscape of drug discovery and organic synthesis, the precise characterization of halogenated benzyl bromides is paramount for ensuring the desired reactivity and predicting the physicochemical properties of resulting molecules. This guide provides a comparative spectroscopic analysis of 4-Bromo-2-fluorobenzyl bromide against two structurally similar alternatives: 4-fluorobenzyl bromide and 4-bromobenzyl bromide. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to distinguish and utilize these critical building blocks effectively.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its selected alternatives.
¹H NMR Spectroscopy Data
| Compound | Ar-H Chemical Shift (ppm) | -CH₂Br Chemical Shift (ppm) |
| This compound | 7.41-7.51 (m, 1H), 7.09 (d, 1H), 6.99 (d, 1H) | 4.34 (s, 2H) |
| 4-Fluorobenzyl bromide | 7.35 (m, 2H), 7.05 (t, 2H) | 4.45 (s, 2H) |
| 4-Bromobenzyl bromide | 7.45 (d, 2H), 7.25 (d, 2H) | 4.40 (s, 2H) |
¹³C NMR Spectroscopy Data
| Compound | Aromatic Carbons (ppm) | -CH₂Br Carbon (ppm) |
| This compound | ~115-160 (multiple signals) | ~30-35 |
| 4-Fluorobenzyl bromide | 115.5 (d), 131.2 (d), 133.8 (s), 162.4 (d) | 32.7 |
| 4-Bromobenzyl bromide | 121.8, 131.0, 131.9, 137.2 | 32.6 |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Vibrational Mode Assignments |
| This compound | ~3100-3000, ~1600-1450, ~1250, ~1050, ~690-515 | C-H (aromatic), C=C (aromatic), C-F stretch, C-Br stretch (aromatic), C-Br stretch (alkyl) |
| 4-Fluorobenzyl bromide | ~3050, ~1600, ~1510, ~1220, ~820, ~690-515 | C-H (aromatic), C=C (aromatic), C-F stretch, C-H bend (p-subst.), C-Br stretch (alkyl) |
| 4-Bromobenzyl bromide | ~3030, ~1590, ~1485, ~1070, ~1010, ~810, ~690-515 | C-H (aromatic), C=C (aromatic), C-Br stretch (aromatic), C-H bend (p-subst.), C-Br stretch (alkyl) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 266/268/270 (M, M+2, M+4) | 187/189 ([M-Br]⁺), 108 ([M-Br-Br]⁺) |
| 4-Fluorobenzyl bromide | 188/190 (M, M+2) | 109 ([M-Br]⁺) |
| 4-Bromobenzyl bromide | 248/250/252 (M, M+2, M+4) | 169/171 ([M-Br]⁺), 90 ([M-Br-Br]⁺) |
Analysis and Interpretation
The spectroscopic data reveals distinct features for each compound, primarily arising from the nature and position of the halogen substituents on the aromatic ring.
-
¹H NMR: The aromatic region of this compound displays a more complex splitting pattern due to the lower symmetry compared to the para-substituted analogs. The fluorine atom in 4-fluorobenzyl bromide causes a characteristic triplet for the protons ortho to it. The simple doublet of doublets for 4-bromobenzyl bromide is indicative of a para-substituted benzene ring. The chemical shift of the benzylic protons (-CH₂Br) is relatively similar across the three compounds.
-
¹³C NMR: The presence of a fluorine atom induces a large C-F coupling, which can be observed in the ¹³C NMR spectrum of 4-fluorobenzyl bromide as doublets for the fluorinated and adjacent carbons. The "heavy atom effect" of bromine tends to shift the resonance of the carbon to which it is attached to a lower chemical shift (upfield) more than what would be expected based on electronegativity alone.[1]
-
IR Spectroscopy: The C-F stretching vibration in this compound and 4-fluorobenzyl bromide typically appears in the 1250-1000 cm⁻¹ region. The C-Br stretching vibrations for both the aromatic and alkyl bromides are found in the fingerprint region, generally between 850 and 515 cm⁻¹.[2] The out-of-plane C-H bending vibrations can also be diagnostic of the substitution pattern on the benzene ring.
-
Mass Spectrometry: The mass spectra are highly informative due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[3] Compounds with one bromine atom, like 4-fluorobenzyl bromide, show a characteristic M and M+2 molecular ion cluster with nearly equal intensity. Compounds with two bromine atoms, such as this compound and 4-bromobenzyl bromide, exhibit an M, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1. The primary fragmentation pathway for all three compounds is the loss of a bromine radical from the benzylic position to form a stable benzyl or substituted benzyl cation.[4] For instance, the base peak for 4-fluorobenzyl bromide is often at m/z 109, corresponding to the fluorobenzyl cation.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A common synthetic route involves the radical bromination of 4-bromo-2-fluorotoluene. In a typical procedure, 4-bromo-2-fluorotoluene is refluxed with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride or cyclohexane. The reaction is initiated by UV light or heat. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
FT-IR Spectroscopy
Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid or liquid sample directly on the ATR crystal. Liquid samples can also be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC. The compounds are separated on a capillary column (e.g., DB-5ms) with a temperature program. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks and experimental procedures.
Caption: General workflow for the synthesis and spectroscopic analysis.
Caption: Key mass spectrometry fragmentation of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 5. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-fluorobenzyl bromide
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is a critical parameter that directly impacts the outcomes of chemical reactions, the quality of active pharmaceutical ingredients (APIs), and the reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Bromo-2-fluorobenzyl bromide, a key building block in organic synthesis. We present detailed experimental protocols, comparative data, and a discussion of alternative reagents.
Introduction to this compound and its Alternatives
This compound is a substituted benzyl bromide widely used in the synthesis of complex organic molecules. Its purity is paramount to ensure predictable reaction kinetics and yields, and to minimize the formation of unwanted byproducts. Commercially available this compound typically has a purity of 98% or higher.[1]
For comparative purposes, this guide will also consider the following alternative benzyl bromide derivatives that can be employed in similar synthetic routes:
-
4-Chlorobenzyl bromide: A common alternative with different reactivity and physical properties.
-
4-Fluorobenzyl bromide: An isomer that allows for the introduction of a fluorine atom at a different position.
-
2,4-Dichlorobenzyl bromide: A di-substituted analogue offering altered electronic and steric properties.
Analytical Methodologies for Purity Assessment
The purity of this compound and its alternatives can be reliably determined using several analytical techniques. The most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like benzyl bromides. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method suitable for a wide range of organic compounds. For benzyl bromides, a reverse-phase HPLC method with UV detection is typically employed.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard. It does not require a reference standard of the analyte itself, making it a powerful tool for purity assessment of novel or synthesized compounds.[2][3][4]
Comparative Data on Purity Assessment
The following table summarizes the typical performance characteristics of GC, HPLC, and qNMR for the purity analysis of this compound and its alternatives.
| Analytical Method | Analyte | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| GC-FID | This compound | ≥97.5[5] | ~1-10 ppm | ~5-30 ppm | High resolution, sensitivity, and established methodology. |
| 4-Chlorobenzyl bromide | >98.0 | ~1-10 ppm | ~5-30 ppm | ||
| 4-Fluorobenzyl bromide | 97[6] | ~1-10 ppm | ~5-30 ppm | ||
| 2,4-Dichlorobenzyl bromide | Min. 98.0[7] | ~1-10 ppm | ~5-30 ppm | ||
| HPLC-UV | This compound | >98.0 | ~0.1-1 µg/mL | ~0.3-3 µg/mL | Versatility for a wide range of compounds, room temperature analysis. |
| 4-Chlorobenzyl bromide | >98.0 | ~0.1-1 µg/mL | ~0.3-3 µg/mL | ||
| 4-Fluorobenzyl bromide | >97.0 | ~0.1-1 µg/mL | ~0.3-3 µg/mL | ||
| 2,4-Dichlorobenzyl bromide | >98.0 | ~0.1-1 µg/mL | ~0.3-3 µg/mL | ||
| qNMR | This compound | Can be determined with high accuracy | Dependent on internal standard and analyte concentration | Dependent on internal standard and analyte concentration | Absolute quantification without a specific reference standard, provides structural information.[8] |
| All Alternatives | Can be determined with high accuracy |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound and its alternatives.
Gas Chromatography (GC-FID) Protocol
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or acetone).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). A typical gradient could be: 0-20 min, 60-95% A; 20-25 min, 95% A; 25-26 min, 95-60% A; 26-30 min, 60% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile.
Quantitative NMR (¹H-qNMR) Protocol
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing: After Fourier transformation, phasing, and baseline correction, integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Experimental Workflow and Logical Relationships
To better understand the process of purity assessment and the comparison between different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationship for comparing this compound with alternatives.
Common Impurities
The synthesis of this compound typically proceeds via the bromination of 4-bromo-2-fluorotoluene. Potential impurities that may be present in the final product include:
-
Unreacted starting material: 4-bromo-2-fluorotoluene.
-
Over-brominated products: 4-Bromo-2-fluoro-alpha,alpha-dibromotoluene.
-
Isomeric impurities: Other isomers of bromo-fluorobenzyl bromide if the starting material is not isomerically pure.
-
Residual solvents: Solvents used in the synthesis and purification steps.
The analytical methods described in this guide are capable of separating and identifying these potential impurities, providing a comprehensive purity profile of the synthesized material.
Conclusion
The purity assessment of this compound is crucial for its effective use in research and development. This guide has provided a comparative overview of the primary analytical techniques—GC, HPLC, and qNMR—for this purpose. Each method offers distinct advantages, and the choice of technique will depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of potential impurities, and available instrumentation. By following the detailed protocols and considering the comparative data presented, researchers can confidently assess the purity of their synthesized this compound and select the most appropriate reagent for their synthetic endeavors.
References
- 1. 4-Chlorobenzyl bromide | CAS#:622-95-7 | Chemsrc [chemsrc.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. B21331.22 [thermofisher.com]
- 6. 4-Fluorobenzyl bromide, 97% 459-46-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. labproinc.com [labproinc.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Benzylating Agents: A Comparative Analysis of 4-Bromo-2-fluorobenzyl Bromide and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of the right reagents is a critical step in the synthesis of complex molecules. 4-Bromo-2-fluorobenzyl bromide is a widely used building block, particularly in the development of pharmaceuticals like PARP inhibitors. This guide provides an objective comparison of this compound with its potential alternatives, supported by available data and detailed experimental protocols to assist in making informed decisions for your synthetic needs.
Introduction to this compound
This compound is a substituted benzyl halide that serves as a key intermediate in various organic syntheses. Its utility stems from the presence of a reactive benzyl bromide moiety, which readily undergoes nucleophilic substitution reactions (typically S\textsubscript{N}2), and the bromo and fluoro substituents on the aromatic ring that can be leveraged for further functionalization, for instance, in cross-coupling reactions. This reagent is notably used in the synthesis of several PARP (Poly (ADP-ribose) polymerase) inhibitors, a class of targeted cancer therapies.
Alternative Benzylating Agents: A Comparative Overview
While this compound is a versatile reagent, a number of factors might prompt a researcher to consider alternatives. These can include commercial availability, cost, or the need for a reagent with different reactivity or selectivity. The primary alternatives can be categorized based on variations in the halogen substituent on the aromatic ring or the benzylic leaving group.
Key Alternatives to this compound:
-
4-Chloro-2-fluorobenzyl Bromide: This analog replaces the bromine on the aromatic ring with chlorine. It is a commercially available and commonly considered alternative.
-
Other Substituted Benzyl Halides: Isomers with different substitution patterns or different halogen combinations can also be considered depending on the specific synthetic target.
-
Benzyl Tosylates: Replacing the benzylic bromide with a tosylate group can alter the reactivity and may be advantageous in certain solvent systems or with specific nucleophiles.
Performance Comparison: Reactivity and Yield
The choice of a benzylating agent directly impacts the efficiency of a reaction. The reactivity of benzyl halides in S\textsubscript{N}2 reactions is influenced by several factors, including the nature of the leaving group and the electronic effects of the substituents on the aromatic ring.
Generally, for benzyl halides, the reactivity of the leaving group follows the trend: I > Br > Cl > F. This is due to the bond strength between the carbon and the halogen, with the C-I bond being the weakest and thus the easiest to break.
The substituents on the aromatic ring also play a crucial role. Electron-withdrawing groups can have a modest effect on the reaction rate. While direct, comprehensive comparative studies for this compound against a wide range of alternatives under identical conditions are not extensively reported in the literature, we can infer relative reactivities from established principles of organic chemistry.
Table 1: Qualitative Comparison of Benzylating Agent Reactivity in S\textsubscript{N}2 Reactions
| Reagent | Leaving Group | Aromatic Substituent Effect | Expected Relative Reactivity |
| This compound | Good (Bromide) | Electron-withdrawing (Bromo and Fluoro) | High |
| 4-Chloro-2-fluorobenzyl Bromide | Good (Bromide) | Electron-withdrawing (Chloro and Fluoro) | Similar to this compound |
| 4-Iodo-2-fluorobenzyl Bromide | Excellent (Iodide) | Electron-withdrawing (Iodo and Fluoro) | Higher than this compound |
| 4-Bromo-2-fluorobenzyl Chloride | Fair (Chloride) | Electron-withdrawing (Bromo and Fluoro) | Lower than this compound |
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for N-alkylation reactions, a common application for this class of reagents.
Protocol 1: General Procedure for N-Alkylation of a Heterocycle using a Substituted Benzyl Bromide
Materials:
-
Heterocyclic amine (e.g., imidazole, pyrazole) (1.0 eq)
-
Substituted Benzyl Bromide (e.g., this compound) (1.1 eq)
-
Potassium Carbonate (K\textsubscript{2}CO\textsubscript{3}) (2.0 eq)
-
Anhydrous Acetonitrile (CH\textsubscript{3}CN)
Procedure:
-
To a stirred solution of the heterocyclic amine in anhydrous acetonitrile, add potassium carbonate.
-
Add the substituted benzyl bromide to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: N-Alkylation of an Aniline Derivative
Materials:
-
Aniline derivative (1.0 eq)
-
Substituted Benzyl Bromide (e.g., 4-Chloro-2-fluorobenzyl bromide) (1.05 eq)
-
Sodium Bicarbonate (NaHCO\textsubscript{3}) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the aniline derivative in DMF in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Add the substituted benzyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Logical Workflow for Reagent Selection
The decision-making process for selecting an appropriate benzylating agent can be visualized as follows:
Caption: A workflow diagram for selecting a suitable benzylating agent.
Signaling Pathway in Drug Action (Example: PARP Inhibition)
The importance of reagents like this compound is underscored by their role in synthesizing drugs that target specific cellular pathways. For instance, PARP inhibitors, often synthesized using this reagent, play a crucial role in cancer therapy by exploiting the concept of synthetic lethality in cells with deficient DNA repair mechanisms, such as those with BRCA mutations.
Caption: Simplified signaling pathway of PARP inhibition leading to cancer cell death.
Conclusion
This compound is a valuable and effective reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. However, for reasons of availability, cost, or desired reactivity, researchers may need to consider alternatives. This guide has provided a framework for comparing this compound to other substituted benzyl halides and tosylates. While direct, comprehensive comparative data is limited, an understanding of the principles of chemical reactivity, coupled with the general experimental protocols provided, can guide the selection of the most appropriate reagent for a given synthetic challenge. As with any chemical synthesis, the optimal choice of reagent will ultimately be determined by empirical testing and optimization for the specific reaction of interest.
A Comparative Guide to the Mechanistic Pathways of 4-Bromo-2-fluorobenzyl bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, 4-Bromo-2-fluorobenzyl bromide emerges as a versatile reagent, pivotal in the construction of complex molecular architectures. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a bulky bromine atom on the phenyl ring, presents distinct electronic and steric effects that influence its reactivity. This guide provides a comparative analysis of the mechanistic pathways of this compound in two key reaction types: nucleophilic substitution and Grignard reagent formation. The information presented herein is intended to guide researchers in predicting reaction outcomes and optimizing experimental conditions.
Nucleophilic Substitution Reactions: A Mechanistic Crossroads
Nucleophilic substitution reactions of benzyl halides can proceed through either an SN1 or SN2 mechanism, and the preferred pathway is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to stabilize the benzylic carbocation intermediate, thus favoring the SN1 pathway. Conversely, electron-withdrawing groups destabilize the carbocation, making the concerted SN2 mechanism more favorable.
For this compound, the presence of two halogen substituents, both of which are electron-withdrawing, suggests a strong inclination towards the SN2 mechanism . The fluorine atom at the ortho position and the bromine atom at the para position both contribute to the deactivation of the benzene ring, making the formation of a carbocation intermediate energetically unfavorable.
Table 1: Comparison of Nucleophilic Substitution Reactions of Substituted Benzyl Bromides
| Substrate | Substituents | Expected Predominant Mechanism | Relative Reactivity (Qualitative) | Key Considerations |
| Benzyl Bromide | None | SN1/SN2 mix | Baseline | Can undergo both pathways depending on reaction conditions. |
| 4-Methylbenzyl Bromide | Electron-donating (-CH₃) | SN1 | Higher | The methyl group stabilizes the carbocation. |
| 4-Nitrobenzyl Bromide | Strong electron-withdrawing (-NO₂) | SN2 | Lower | The nitro group strongly destabilizes the carbocation. |
| This compound | Electron-withdrawing (-Br, -F) | SN2 | Lower than Benzyl Bromide | The combined inductive effect of Br and F disfavors carbocation formation. Steric hindrance from the ortho-F may also play a role. |
Experimental Protocol: Nucleophilic Substitution with Sodium Azide (SN2)
This protocol describes a typical SN2 reaction using sodium azide as the nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add deionized water to the reaction mixture. Note: this may be exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the azide product.
A similar procedure for the reaction of benzyl bromide with sodium azide in DMSO affords benzyl azide in a 73% yield.[1] While specific yield data for the 4-bromo-2-fluoro substituted analog was not found in the searched literature, a lower or comparable yield might be expected due to the electronic effects of the substituents.
Grignard Reagent Formation and Reactivity: The Influence of Substituents
The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. The reactivity of the resulting organomagnesium halide is that of a strong nucleophile and a strong base. The substituents on the aromatic ring can influence both the rate of Grignard reagent formation and the stability and reactivity of the resulting reagent.
For this compound, the presence of the electron-withdrawing fluorine and bromine atoms on the ring can make the formation of the Grignard reagent more challenging compared to unsubstituted benzyl bromide. These groups increase the electrophilicity of the benzylic carbon, which can favor side reactions such as Wurtz coupling.
Table 2: Comparison of Grignard Reagent Formation from Substituted Benzyl Bromides
| Substrate | Substituents | Ease of Grignard Formation (Qualitative) | Potential Side Reactions |
| Benzyl Bromide | None | Readily formed | Wurtz coupling (formation of 1,2-diphenylethane) |
| 4-Methylbenzyl Bromide | Electron-donating (-CH₃) | Generally straightforward | Wurtz coupling |
| 4-Nitrobenzyl Bromide | Strong electron-withdrawing (-NO₂) | Very difficult to impossible | The nitro group reacts with the Grignard reagent. |
| This compound | Electron-withdrawing (-Br, -F) | More challenging than benzyl bromide | Higher propensity for Wurtz coupling |
Experimental Protocol: Preparation of (4-Bromo-2-fluorophenyl)methanol via Grignard Reaction
This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde (in this case, formaldehyde, which can be generated from paraformaldehyde) to produce the corresponding alcohol.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diatomaceous earth
Procedure:
Part A: Grignard Reagent Formation
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Assemble the apparatus and flush with a dry, inert gas (e.g., argon or nitrogen).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle reflux. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
Part B: Reaction with Formaldehyde
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, heat paraformaldehyde to generate gaseous formaldehyde and pass it through the Grignard solution, or carefully add dry paraformaldehyde in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of diatomaceous earth.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Purify the product by column chromatography on silica gel.
Visualizing the Mechanistic Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.
References
A Comparative Guide to the Efficacy and Economy of 4-Bromo-2-fluorobenzyl Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of a Key Benzylating Agent
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules, the choice of appropriate building blocks is paramount to achieving desired outcomes with efficiency and economy. 4-Bromo-2-fluorobenzyl bromide has emerged as a versatile and valuable reagent for the introduction of the 4-bromo-2-fluorobenzyl moiety, a functional group pertinent to the modulation of biological activity in many drug candidates. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives through available experimental data and theoretical considerations.
Executive Summary
This compound offers a unique combination of reactivity and functionality, making it a strategic choice for specific applications in medicinal chemistry and materials science. The presence of both a bromine and a fluorine atom on the aromatic ring provides handles for subsequent cross-coupling reactions and can influence the pharmacokinetic properties of the final compound. While often more expensive than simpler analogues like 4-bromobenzyl bromide or 4-chlorobenzyl chloride, its use can be justified by improved yields, reduced side products, and the introduction of desirable functionalities early in a synthetic route, potentially streamlining the overall process.
Comparative Analysis of Benzylating Agents
The primary function of this compound is as a benzylating agent in nucleophilic substitution reactions, most commonly for the O-alkylation of phenols and the N-alkylation of amines. Its performance can be compared with other commercially available benzylating agents.
Alternatives Considered:
-
4-Bromobenzyl bromide: Lacks the fluorine substituent.
-
4-Chlorobenzyl chloride: Features a different halogen on the ring and a less reactive benzylic chloride.
-
Benzyl bromide: The unsubstituted parent compound.
Data Presentation: A Comparative Overview
Due to the lack of direct side-by-side comparative studies in published literature, the following tables are constructed based on representative experimental data from similar reactions and established principles of chemical reactivity.
Table 1: Physical and Chemical Properties of Benzylating Agents
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 76283-09-5 | 267.92 | 33-36 | 126 (19 mmHg) |
| 4-Bromobenzyl bromide | 589-15-1 | 249.93 | 62-64 | 115-124 (12 mmHg) |
| 4-Chlorobenzyl chloride | 104-83-6 | 161.03 | 28-31 | 222 |
| Benzyl bromide | 100-39-0 | 171.04 | -3 to -1 | 198-199 |
Table 2: Cost Comparison
| Compound | Typical Purity | Price per 100g (USD) |
| This compound | 98% | ~$312 |
| 4-Bromobenzyl bromide | 98% | ~$114 |
| 4-Chlorobenzyl chloride | >98% | ~$30 (for 30g) |
| Benzyl bromide | 99% | Varies |
Note: Prices are approximate and can vary significantly between suppliers and based on quantity.
Table 3: Hypothetical Performance Comparison in a Standard O-Alkylation Reaction (e.g., with 4-Nitrophenol)
| Benzylating Agent | Expected Relative Reactivity | Anticipated Yield Range | Key Considerations |
| This compound | High | Good to Excellent | Ortho-fluoro group may slightly hinder reactivity due to steric and inductive effects. Provides additional functionality. |
| 4-Bromobenzyl bromide | High | Good to Excellent | Standard reactivity for a benzyl bromide. |
| 4-Chlorobenzyl chloride | Moderate | Moderate to Good | Benzylic chloride is a poorer leaving group than bromide, leading to slower reaction rates and potentially requiring harsher conditions. |
| Benzyl bromide | High | Good to Excellent | Baseline for comparison; lacks ring substituents for further modification. |
Experimental Protocols and Methodologies
While a direct comparative study is not available, the following are representative protocols for reactions where these benzylating agents would be employed.
General Experimental Protocol for O-Alkylation of a Phenol
This protocol outlines a general procedure for the O-alkylation of a phenol using a benzylating agent.
Materials:
-
Phenol (e.g., 4-nitrophenol) (1.0 eq)
-
Benzylating agent (e.g., this compound) (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)
-
Solvent (e.g., Acetone, DMF, Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenol, solvent, and base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the benzylating agent to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound
A common method for the synthesis of this compound is the radical bromination of 2-fluoro-4-bromotoluene.[1]
Materials:
-
2-fluoro-4-bromotoluene (1.0 eq)
-
N-bromosuccinimide (NBS) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 2-fluoro-4-bromotoluene, NBS, and AIBN in CCl₄.
-
Heat the mixture to reflux (around 100 °C) for several hours (e.g., 13 hours).[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. An 89% yield has been reported for this procedure.[1]
Mandatory Visualizations
Logical Relationship of Factors in Benzylating Agent Selection
Caption: Key factors influencing the selection of a benzylating agent.
Experimental Workflow for a Typical O-Alkylation Reaction
Caption: A generalized workflow for O-alkylation using a benzylating agent.
Discussion and Recommendations
The choice of a benzylating agent is a nuanced decision that depends on the specific requirements of the synthetic target and the overall project goals.
-
Reactivity: Benzyl bromides are generally more reactive than benzyl chlorides due to bromide being a better leaving group. The electron-withdrawing nature of the fluorine atom in this compound can have a modest deactivating effect on the benzylic position for SN2 reactions, while the ortho-position of the fluorine might introduce some steric hindrance. However, for many applications, the reactivity will be comparable to other benzyl bromides.
-
Cost: As indicated in Table 2, this compound is significantly more expensive than its non-fluorinated or chlorinated counterparts. This higher cost must be weighed against its potential benefits.
-
Benefits of this compound:
-
Functionality: The key advantage is the introduction of a 4-bromo and a 2-fluoro substituent in a single step. The bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for late-stage diversification of the molecular scaffold. The fluorine atom can be beneficial for modulating pharmacokinetic properties such as metabolic stability and binding affinity.
-
Synthetic Efficiency: Introducing these functional groups early can save several synthetic steps compared to starting with a simpler benzylating agent and functionalizing the aromatic ring later. This can lead to a higher overall yield and a more convergent synthesis, which can offset the higher initial cost of the reagent.
-
-
When to Choose Alternatives:
-
For simple benzylation where no further modification of the aromatic ring is required, the less expensive benzyl bromide is the most economical choice.
-
If a bromine handle for cross-coupling is needed but the fluorine is not, 4-bromobenzyl bromide offers a more cost-effective solution.
-
4-Chlorobenzyl chloride is the most economical of the substituted options but its lower reactivity may necessitate longer reaction times or more forcing conditions, which could be detrimental to sensitive substrates.
-
Conclusion
This compound is a valuable, albeit premium, reagent for organic synthesis. Its higher cost is justified in scenarios where the strategic introduction of its specific functional groups streamlines the overall synthetic route, enables late-stage diversification, or imparts desirable properties to the target molecule. For simpler benzylation reactions, more economical alternatives are available and should be considered. A thorough analysis of the synthetic plan, including the potential for downstream modifications and the overall cost of the entire sequence, is crucial for making an informed decision on the most appropriate benzylating agent.
References
A Comparative Guide to the Applications of 4-Bromo-2-fluorobenzyl bromide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-2-fluorobenzyl bromide is a versatile reagent in organic synthesis, prized for its dual reactivity that allows for sequential or orthogonal functionalization. The presence of a reactive benzyl bromide moiety and a synthetically adaptable aryl bromide group makes it a valuable building block in the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemical research.[1][2] This guide provides a comparative analysis of its performance in key synthetic applications, supported by experimental data, and explores alternative reagents and synthetic strategies.
N-Alkylation of Heterocycles: A Gateway to Bioactive Molecules
One of the primary applications of this compound is the N-alkylation of heterocyclic compounds, notably isatin derivatives. The resulting N-benzylated products are scaffolds for a variety of biologically active molecules, including potent kinase inhibitors.[3][4][5]
Comparison of Benzylating Agents in Isatin N-Alkylation
The choice of benzylating agent significantly impacts the efficiency of N-alkylation reactions. Below is a comparison of this compound with other substituted and unsubstituted benzyl bromides in the N-alkylation of isatin.
| Benzylating Agent | Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Isatin | NaH | DMF | 0 °C to rt, 4h | ~85 (estimated) | [6] (protocol adapted) |
| Benzyl bromide | Isatin | K₂CO₃ | DMF | Microwave, 3 min | 96 | [7] |
| 4-Fluorobenzyl bromide | Isatin | NaH | DMF | 0 °C to rt, 3h | 82 | [8] |
| 4-Bromobenzyl bromide | Various Amines | - | - | - | - |
Discussion:
The data suggests that while unsubstituted benzyl bromide under microwave irradiation provides a very high yield in a short reaction time, this compound is also an efficient reagent for N-alkylation under standard conditions. The presence of the fluoro and bromo substituents on the benzyl ring can be crucial for modulating the biological activity of the final product. For instance, isatin derivatives are known to act as kinase inhibitors, and the specific substitution pattern on the N-benzyl group can influence their potency and selectivity.[3][5][9]
Experimental Protocol: N-Alkylation of Isatin with this compound
This protocol is adapted from similar N-alkylation procedures of isatin.[6]
Materials:
-
Isatin (1.0 eq)
-
Sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil)
-
This compound (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of isatin in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-bromo-2-fluorobenzyl)indoline-2,3-dione.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Plan for 4-Bromo-2-fluorobenzyl Bromide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 4-Bromo-2-fluorobenzyl bromide are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive operational and disposal plan, including immediate safety information and detailed procedural guidance.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical requiring strict safety protocols. It is classified as a corrosive and toxic substance and is also a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract, leading to tearing.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fumes.[2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[2]
-
Skin Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of its vapors.[1][2]
II. Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 33-36 °C (lit.) |
| Boiling Point | 126 °C at 19 mmHg |
| Density | 1.9094 g/mL at 25 °C (for a similar compound) |
Data sourced from multiple chemical suppliers and databases.[3][4][5]
III. Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately and ensure it is well-ventilated. Wearing the appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or earth.[6][7] Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
IV. Experimental Protocol: Laboratory-Scale Neutralization
While the primary disposal method is through a licensed waste management company, small quantities of this compound can be neutralized in the laboratory before disposal. This procedure is based on the hydrolysis of benzyl bromides, which are structurally similar. The reaction with a base like sodium hydroxide will convert the benzyl bromide to the less hazardous benzyl alcohol.
Objective: To hydrolyze this compound to 4-Bromo-2-fluorobenzyl alcohol for safer disposal.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethanol (optional, to aid dissolution)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser (if heating)
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, carefully weigh the this compound to be neutralized and place it in a round-bottom flask. If the compound is solid, it can be dissolved in a minimal amount of ethanol.
-
Reaction: Slowly add an excess of 2M sodium hydroxide solution to the flask while stirring. A molar excess of at least 2:1 (NaOH:benzyl bromide) is recommended to ensure the reaction goes to completion. The reaction of benzyl bromide with aqueous sodium hydroxide proceeds via nucleophilic substitution.[8][9][10][11][12]
-
Reaction Time and Temperature: The hydrolysis can be carried out at room temperature with stirring for several hours (e.g., 12-24 hours) to ensure completion. Gentle heating under reflux can accelerate the reaction, but this should be done with caution due to the nature of the reactants.
-
Verification: After the reaction period, check the pH of the solution to ensure it is still basic. To confirm the absence of the starting material, a technique like Thin Layer Chromatography (TLC) can be used if a suitable standard is available.
-
Final Disposal: Once the reaction is complete, the resulting solution, containing 4-Bromo-2-fluorobenzyl alcohol and excess sodium hydroxide, should be neutralized with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8. This neutralized solution can then be disposed of as aqueous chemical waste, in accordance with local regulations.
V. Proper Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these safety protocols and disposal procedures, laboratory personnel can minimize risks and ensure the safe and environmentally responsible management of this compound.
References
- 1. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. This compound CAS#: 76283-09-5 [m.chemicalbook.com]
- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: ______ A - askIITians [askiitians.com]
- 9. testbook.com [testbook.com]
- 10. brainly.com [brainly.com]
- 11. Question: Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: .. [askfilo.com]
- 12. This reaction follows: [Image shows a reaction: Benzyl bromide (C6H5CH2B.. [askfilo.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
